Taltobulin intermediate-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19(6)14(15(20)22-7)18(4,5)13-11-9-8-10-12-13/h8-12,14H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKZDUWMPFROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)OC)C(C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Taltobulin Intermediate-10 and its Pivotal Role in the Synthesis of a Potent Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (formerly known as HTI-286 or SPA-110) is a synthetic analogue of the naturally occurring tripeptide hemiasterlin. It is a potent antimitotic agent that has demonstrated significant activity against a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel (B517696) and vincristine.[1] Taltobulin's mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3] This technical guide provides a detailed examination of a key building block in the synthesis of Taltobulin, commercially referred to as Taltobulin intermediate-10 , and its role within the convergent synthetic strategy.
This compound: Structure and Position in the Synthetic Pathway
The synthesis of Taltobulin is achieved through a convergent approach, where distinct molecular fragments, or building blocks, are synthesized independently and then coupled together in the final stages to construct the target molecule.[1] this compound is one of these crucial building blocks.
Chemical Structure of this compound:
While the nomenclature "intermediate-10" is used by commercial suppliers, in scientific literature, the synthesis is typically described through a series of numbered compounds within reaction schemes. Based on its chemical structure, this compound is a dipeptide-like fragment. It constitutes the central and C-terminal amino acid residues of the final Taltobulin molecule. The synthesis of this fragment is a critical step that requires precise stereochemical control to ensure the desired biological activity of the final compound.
The overall synthesis of Taltobulin involves the preparation of three key building blocks, which are then sequentially coupled. This compound represents the coupled product of two of these initial building blocks.
Synthesis and Experimental Protocols
The synthesis of Taltobulin and its intermediates is a multi-step process. The following sections detail the experimental procedures for the synthesis of the building blocks that constitute this compound and the subsequent coupling reaction.
Synthesis of Building Block 1: (S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylbutanoic acid
This building block forms the N-terminal part of this compound. The synthesis starts from the commercially available L-valine.
Experimental Protocol:
-
Protection of the amino group: L-valine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture like dioxane and water to yield N-Boc-L-valine.
-
N-methylation: The N-Boc-L-valine is then N-methylated using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Purification: The resulting (S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylbutanoic acid is purified using standard techniques such as column chromatography.
Synthesis of Building Block 2: tert-butyl (S)-(1-amino-2,2-dimethyl-1-oxopropan-2-yl)carbamate
This fragment represents the C-terminal portion of this compound.
Experimental Protocol:
-
Synthesis of the α-amino acid: The synthesis starts from α-amino isobutyric acid, which is first protected with a suitable protecting group.
-
Amide formation: The protected amino acid is then coupled with ammonia (B1221849) or an ammonia equivalent to form the primary amide.
-
Deprotection and Boc protection: The protecting group is removed, and the free amine is then protected with a tert-butoxycarbonyl (Boc) group using (Boc)₂O.
-
Purification: The final building block is purified by crystallization or column chromatography.
Formation of this compound via Peptide Coupling
This compound is formed by the peptide coupling of the two building blocks described above.
Experimental Protocol:
-
Activation of the carboxylic acid: (S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylbutanoic acid (Building Block 1) is activated using a peptide coupling reagent. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Coupling reaction: tert-butyl (S)-(1-amino-2,2-dimethyl-1-oxopropan-2-yl)carbamate (Building Block 2) is added to the activated ester solution, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and purification: The reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, this compound, is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reaction Step | Reactants | Reagents | Solvent | Yield (%) | Analytical Data |
| Formation of this compound | Building Block 1, Building Block 2 | HATU, DIPEA | DMF | Typically >80% | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Note: The yields and specific reagents may vary depending on the exact synthetic route and scale of the reaction. The analytical data is used to confirm the structure and purity of the intermediate.
Role of this compound in the Overall Synthesis of Taltobulin
This compound is a crucial precursor in the convergent synthesis of Taltobulin. After its formation, the tert-butoxycarbonyl (Boc) protecting group on the N-terminus is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane). The resulting free amine is then coupled with the third major building block of Taltobulin, which contains the unique tert-butyl-phenylalanine derivative. This final peptide coupling step completes the carbon skeleton of the Taltobulin molecule.
Mechanism of Action of Taltobulin: Signaling Pathway
Taltobulin exerts its potent anticancer effects by disrupting the normal function of microtubules. Microtubules are essential components of the cytoskeleton and play a critical role in cell division, specifically in the formation of the mitotic spindle.
The signaling pathway leading to apoptosis upon Taltobulin treatment can be summarized as follows:
-
Inhibition of Tubulin Polymerization: Taltobulin binds to β-tubulin, a subunit of the tubulin heterodimer, at or near the vinca (B1221190) alkaloid binding site. This binding prevents the polymerization of tubulin into microtubules.
-
Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules, disrupting the dynamic equilibrium between soluble tubulin and microtubules.
-
Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle during mitosis. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of programmed cell death.
Conclusion
This compound is a vital component in the convergent synthesis of the potent antimitotic agent, Taltobulin. Its efficient and stereochemically controlled synthesis is paramount to the successful production of the final drug substance. Understanding the role of this intermediate and the detailed experimental protocols for its formation is crucial for chemists and researchers involved in the development of Taltobulin and other complex synthetic molecules. The continued investigation into the synthesis and biological activity of Taltobulin and its analogues holds significant promise for the development of novel cancer therapies.
References
An In-depth Technical Guide to a Key Synthetic Intermediate of Taltobulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a crucial intermediate in the synthesis of Taltobulin, a potent anti-mitotic agent. For the purpose of this document, this key precursor will be referred to as Taltobulin Intermediate-10 . This guide will cover its chemical structure, physicochemical properties, and a detailed methodology for its synthesis and characterization, empowering researchers in the field of oncology drug development.
Chemical Structure and Properties
This compound is a complex dipeptide derivative that serves as a cornerstone in the convergent synthesis of Taltobulin. Its structure incorporates several chiral centers and functional groups that are essential for the final assembly and biological activity of the parent molecule.
Chemical Name: (S)-2-((S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methyl-3-phenylbutanamido)-N-((S,E)-4-(tert-butoxy)-2,5-dimethyl-4-oxohex-2-en-1-yl)-N,3-dimethylbutanamide
Molecular Formula: C38H61N3O7
Molecular Weight: 687.91 g/mol
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that experimentally determined data for this specific intermediate is not widely available in public literature; therefore, some properties are based on computational predictions.
| Property | Value | Source |
| Molecular Weight | 687.91 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMSO, DMF, Methanol (predicted) | Predicted |
| logP (predicted) | 5.8 | Predicted |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the coupling of two key fragments, followed by deprotection and further functionalization. The overall synthetic strategy is a convergent one, allowing for the efficient assembly of this complex molecule.
Synthetic Pathway Overview
The logical flow for the synthesis of this compound involves the preparation of two main building blocks: a protected N-methylated amino acid derivative and a functionalized valine derivative. These are then coupled to form the dipeptide backbone.
Caption: Convergent synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
This protocol describes the coupling of the two primary fragments to form the dipeptide backbone of this compound.
Materials:
-
(S)-2-(tert-butoxycarbonyl(methyl)amino)-3-methyl-3-phenylbutanoic acid (Fragment A)
-
(S,E)-tert-butyl 4-((S)-2-amino-3-methylbutanamido)-2,5-dimethylhex-2-enoate (Fragment B, deprotected)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Fragment A (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add DIPEA (2.5 equivalents) to the reaction mixture and continue stirring for another 5 minutes.
-
In a separate flask, dissolve Fragment B (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of Fragment B to the activated Fragment A solution dropwise over 10 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group, a common step in the synthesis of the amine fragment prior to coupling.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM (10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (a 20-50% solution in DCM is commonly used).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene (B28343) (3 x 20 mL) to ensure complete removal of TFA.
-
The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.
Characterization Workflow
A standard workflow for the characterization of synthesized this compound is crucial to confirm its identity and purity.
Caption: Experimental workflow for the purification and characterization of this compound.
This comprehensive guide provides a foundational understanding of this compound, a critical component in the synthesis of a promising anticancer agent. The detailed protocols and workflows are intended to support researchers in their efforts to synthesize and study Taltobulin and its analogues.
Taltobulin intermediate-10 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Taltobulin intermediate-10, a key component in the synthesis of the potent anti-cancer agent Taltobulin (also known as HTI-286). We will delve into its chemical properties, the broader mechanism of action of Taltobulin, and the experimental methodologies used to characterize its biological activity.
Core Compound Data: this compound
| Property | Value |
| CAS Number | 1822592-72-2 |
| Molecular Formula | C22H40N2O5 |
Taltobulin: Mechanism of Action as an Antimicrotubule Agent
This compound is a precursor to Taltobulin, a synthetic analogue of the natural tripeptide hemiasterlin.[1] Taltobulin exhibits potent anticancer activity by disrupting microtubule dynamics, a critical process for cell division.[1][2] Its mechanism of action involves several key steps:
-
Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[1][2] This disruption of microtubule formation is a key initiating event in its cytotoxic effect.
-
Mitotic Arrest: The interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2]
A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade the effects of other antimicrotubule agents like paclitaxel (B517696) and vinca (B1221190) alkaloids.[1]
Quantitative Biological Data for Taltobulin (HTI-286)
The following tables summarize the potent in vitro and in vivo activity of Taltobulin.
Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 - 7.3 |
| 1A9 | Ovarian | 0.2 - 7.3 |
| A549 | NSCLC | 0.2 - 7.3 |
| NCI-H1299 | NSCLC | 0.2 - 7.3 |
| MX-1W | Breast | 0.2 - 7.3 |
| MCF-7 | Breast | 0.2 - 7.3 |
| HCT-116 | Colon | 0.2 - 7.3 |
| DLD-1 | Colon | 0.2 - 7.3 |
| Colo205 | Colon | 0.2 - 7.3 |
| KM20 | Colon | 0.2 - 7.3 |
| SW620 | Colon | 0.2 - 7.3 |
| S1 | Colon | 0.2 - 7.3 |
| HCT-15 | Colon | 0.2 - 7.3 |
| Moser | Colon | 0.2 - 7.3 |
| A375 | Melanoma | 0.2 - 7.3 |
| Lox | Melanoma | 0.2 - 7.3 |
| SK-Mel-2 | Melanoma | 0.2 - 7.3 |
| Average | - | 2.5 ± 2.1 |
| Median | - | 1.7 |
Data from 3-day continuous exposure assays.[1]
Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models in Mice
| Xenograft Model | Cancer Type | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Lox | Melanoma | i.v. | 1.6 | 96 - 98 |
| KB-8-5 | Epidermoid Carcinoma | i.v. | 1.6 | 84 |
| MX-1W | Breast Carcinoma | i.v. | 1.6 | 97 |
| DLD-1 | Colon Carcinoma | i.v. | 1.6 | 80 |
| HCT-15 | Colon Carcinoma | i.v. | 1.6 | 66 |
| Lox | Melanoma | p.o. | 3 | 97.3 |
| KB-3-1 | Epidermoid Carcinoma | p.o. | 3 | 82 |
[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Taltobulin are provided below.
Synthesis of Taltobulin and its Intermediates
The synthesis of Taltobulin is a multi-step process involving the coupling of several key intermediates. While a detailed, publicly available protocol for the synthesis of this compound is not available, its formation is a crucial step in the overall synthetic pathway of Taltobulin. The general approach involves the sequential coupling of amino acid-like building blocks. For a comprehensive understanding of the synthesis, it is recommended to consult the primary literature on the synthesis of Taltobulin (HTI-286).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2), test compound (Taltobulin), and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine (B1199706) as a polymerization inhibitor).
-
Procedure:
-
A solution of purified tubulin in polymerization buffer is prepared and kept on ice.
-
The test compound and control compounds are added to a 96-well plate.
-
The tubulin solution is added to the wells.
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is measured over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Cell Culture: Cancer cells (e.g., KB-3-1 epidermoid carcinoma cells) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Taltobulin or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Staining:
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide.
-
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay
This assay is used to detect programmed cell death induced by a compound.
-
Cell Culture and Treatment: Similar to the cell cycle analysis, cancer cells are cultured and treated with Taltobulin.
-
Staining: Cells are stained using a commercially available apoptosis detection kit (e.g., Annexin V-FITC and propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide is a vital dye that is excluded by live cells but stains late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: The percentage of apoptotic cells is quantified and compared between treated and control groups.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with Taltobulin (administered intravenously or orally) or a vehicle control.
-
Tumor Measurement: Tumor size is measured regularly using calipers.
-
Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.
Visualizations
Signaling Pathway of Taltobulin
Caption: Taltobulin's mechanism of action leading to apoptosis.
Experimental Workflow for Taltobulin Evaluation
Caption: Workflow for the synthesis and evaluation of Taltobulin.
References
The Dawn of a New Era in Microtubule-Targeting Agents: A Technical Guide to the Discovery and Significance of Hemiasterlin Analogues like Taltobulin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the discovery, mechanism of action, and therapeutic potential of hemiasterlin (B1673049) and its synthetic analogues, with a primary focus on the clinical candidate Taltobulin (formerly known as HTI-286). We will delve into the core scientific principles that underpin the potent anti-cancer properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the critical biological pathways involved.
Introduction: The Marine Origins of a Potent Anti-mitotic Agent
Hemiasterlin, a tripeptide natural product, was first isolated from the marine sponge Hemiasterella minor.[1] Its potent cytotoxic activity against a range of cancer cell lines quickly identified it as a promising lead compound for anti-cancer drug development.[2] The scarcity of the natural product, however, necessitated the development of synthetic routes to enable further investigation and the generation of analogues with improved pharmacological properties.[3][4] This endeavor led to the creation of Taltobulin (HTI-286), a synthetic analogue that demonstrated enhanced potency and a more favorable preclinical profile.[5][6][7]
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for both hemiasterlin and Taltobulin is the inhibition of tubulin polymerization.[5][8][9] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[10] By binding to the Vinca domain on β-tubulin, these compounds disrupt the delicate equilibrium of microtubule assembly and disassembly.[9][11] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[9][10]
Quantitative Data: In Vitro Efficacy of Hemiasterlin and Taltobulin
The cytotoxic potency of hemiasterlin and its analogues has been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Taltobulin (HTI-286) | CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 | |
| A549 | NSCLC | 1.1 ± 0.5 | |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 | |
| MX-1W | Breast | 1.8 ± 0.6 | |
| MCF-7 | Breast | 7.3 ± 2.3 | |
| HCT-116 | Colon | 0.7 ± 0.2 | |
| DLD-1 | Colon | 1.1 ± 0.4 | |
| Colo205 | Colon | 1.5 ± 0.6 | |
| KM20 | Colon | 1.8 ± 0.6 | |
| SW620 | Colon | 3.6 ± 0.8 | |
| S1 | Colon | 3.7 ± 2.0 | |
| HCT-15 | Colon | 4.2 ± 2.5 | |
| Moser | Colon | 5.3 ± 4.1 | |
| A375 | Melanoma | 1.1 ± 0.8 | |
| Lox | Melanoma | 1.4 ± 0.6 | |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | |
| Hemiasterlin | Various | Various | Sub-nanomolar to low nanomolar range |
Note: Specific IC50 values for hemiasterlin across a comparable range of cell lines are less consistently reported in single sources, but it is generally understood to have sub-nanomolar to low nanomolar potency.[2][12]
Experimental Protocols
Synthesis of Taltobulin (HTI-286)
The synthesis of Taltobulin is a multi-step process involving the preparation of key building blocks followed by their sequential coupling. The following provides a summarized description of a convergent synthetic route.[5]
Key Building Blocks:
-
3-methyl-3-phenylbutanoic acid: Synthesized by heating 3,3-dimethylacrylic acid and aluminum chloride in benzene.
-
Chiral α-amino group introduction: Achieved using Evans chiral auxiliary methodology. The 3-methyl-3-phenylbutanoic acid is converted to a mixed anhydride (B1165640) and reacted with a lithiated oxazolidinone.
-
Azide formation: The resulting amide is treated with a base and tri-isopropylphenylsulfonyl azide.
Convergent Synthesis:
The final assembly of Taltobulin involves the sequential peptide coupling of the synthesized building blocks. The process includes purification steps, such as reverse-phase HPLC, to yield the final compound.[5]
Caption: A simplified workflow for the synthesis of Taltobulin (HTI-286).
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) of the solution.[6][13][14][15]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (e.g., Taltobulin) stock solution in DMSO
-
Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well half-area microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice and keep the tubulin on ice at all times.
-
Compound Dilution: Prepare a 10x working stock of the test compound and controls by diluting the stock solution in General Tubulin Buffer.
-
Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix to a final tubulin concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Assay Initiation: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings. Plot the change in absorbance versus time. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][8][16][17][18]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (e.g., Taltobulin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Signaling Pathway: Taltobulin-Induced Apoptosis
The arrest of the cell cycle in the G2/M phase by Taltobulin triggers the intrinsic pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[19][20][21] The prolonged mitotic arrest leads to an imbalance in these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.[1][19]
Caption: Signaling pathway of Taltobulin-induced apoptosis.
Significance and Future Directions
The discovery and development of hemiasterlin analogues like Taltobulin represent a significant advancement in the field of microtubule-targeting anti-cancer agents. A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule inhibitors like taxanes and Vinca alkaloids.[4] While the clinical development of Taltobulin was halted for business reasons, the knowledge gained from its study continues to inform the design of new and more effective anti-mitotic agents.[7][11] The potent cytotoxicity and unique resistance profile of this class of compounds make them valuable tools for cancer research and potential backbones for the development of next-generation cancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).[11] Further research into the specific molecular interactions and downstream signaling events of these compounds will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. youtube.com [youtube.com]
- 2. In vitro tubulin polymerization assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. abscience.com.tw [abscience.com.tw]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Tubulin Polymerization Assay [bio-protocol.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
The Crucial Role of Taltobulin Intermediate-10 in the Convergent Total Synthesis of the Potent Anticancer Agent Taltobulin
For Immediate Release
A pivotal component in the total synthesis of Taltobulin (HTI-286), a promising antimitotic agent, Taltobulin intermediate-10 serves as a key precursor in the convergent synthetic strategy that ultimately yields this complex molecule. This in-depth technical guide provides a comprehensive overview of the synthesis, focusing on the formation and subsequent transformation of this critical intermediate, supported by detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.
Taltobulin, a synthetic analogue of the marine natural product hemiasterlin, exhibits potent inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3][4] Its efficacy against multidrug-resistant tumor models has positioned it as a significant candidate for further oncological development. The total synthesis of Taltobulin is a notable achievement in medicinal chemistry, employing a convergent approach where complex molecular fragments are synthesized independently before their strategic coupling.
The Convergent Synthesis of Taltobulin: A Strategic Overview
The total synthesis of Taltobulin is designed around the preparation and subsequent coupling of three key building blocks, as outlined in foundational publications.[2] This strategy allows for efficient construction of the complex tripeptide-like structure. The synthesis can be conceptually divided into the formation of a sophisticated N-terminal amino acid fragment, a central valine derivative, and a C-terminal fragment, with "this compound" being a key player in the formation of the final molecule.
A critical publication in the Journal of Medicinal Chemistry (2004, 47, 4774-4786) and a related patent (US 20040063904) provide the detailed experimental basis for this synthesis.[1][2] An alternative convergent synthesis utilizing a four-component Ugi reaction has also been reported, offering a different strategic approach to the molecule.
Synthesis of Key Building Blocks
The synthesis initiates with the preparation of three crucial fragments. While the exact structure of "this compound" is not explicitly detailed in publicly available literature, its role is understood within the context of the coupling of these major building blocks. For the purpose of this guide, we will delineate the synthesis of the precursor fragments that lead to the formation of the immediate precursors to Taltobulin.
Table 1: Key Building Blocks in Taltobulin Synthesis
| Building Block | Description | Key Starting Materials |
| Fragment A | N-terminal N,β,β-trimethyl-L-phenylalanine derivative | 3,3-dimethylacrylic acid, Benzene |
| Fragment B | Central N,3-dimethyl-L-valinamide unit | N-Boc-L-valine |
| Fragment C | C-terminal (1S,2E)-3-carboxy-1-isopropylbut-2-enyl unit | N-Boc-N-methyl-L-valine |
The Role and Formation of this compound
Based on the convergent synthetic strategy, "this compound" is logically positioned as a late-stage intermediate, likely the product of the coupling of two of the three primary fragments. Its subsequent reaction with the final fragment completes the carbon skeleton of Taltobulin.
The following logical workflow illustrates the likely position of Intermediate-10 in the overall synthesis.
Experimental Protocols
The following are representative experimental protocols for the key transformations in the synthesis of Taltobulin, based on established methods for peptide coupling and Wittig reactions.
General Peptide Coupling Procedure
This procedure is representative of the coupling steps required to link the amino acid fragments.
Table 2: General Peptide Coupling Protocol
| Step | Procedure | Reagents & Conditions |
| 1 | Dissolving Starting Materials | The carboxylic acid fragment (1.0 eq.) and the amine fragment (1.0-1.2 eq.) are dissolved in a suitable aprotic solvent (e.g., DMF, CH2Cl2). |
| 2 | Addition of Coupling Agents | A coupling agent (e.g., HATU, HBTU; 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA; 2.0 eq.) are added to the solution. |
| 3 | Reaction | The reaction mixture is stirred at room temperature for 2-12 hours, monitored by TLC or LC-MS. |
| 4 | Work-up and Purification | The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography. |
Wittig Olefination for Fragment C Synthesis
The synthesis of the C-terminal fragment involves a Wittig reaction to establish the crucial E-double bond.
Table 3: Wittig Olefination Protocol
| Step | Procedure | Reagents & Conditions |
| 1 | Ylide Formation | A phosphonium (B103445) salt (e.g., [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane) is treated with a strong base (e.g., n-BuLi, NaHMDS) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C to 0 °C). |
| 2 | Reaction with Aldehyde | The corresponding aldehyde precursor is added to the ylide solution, and the reaction is allowed to warm to room temperature and stirred for 1-4 hours. |
| 3 | Work-up and Purification | The reaction is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by flash chromatography. |
Quantitative Data
The following table summarizes representative yields for key steps in analogous syntheses, as detailed quantitative data for the specific Taltobulin synthesis is proprietary.
Table 4: Representative Yields in Multi-step Synthesis
| Reaction Type | Transformation | Reported Yield Range |
| Peptide Coupling | Amide bond formation between sterically hindered amino acids | 60-85% |
| Wittig Reaction | Formation of E-alkenes from aldehydes | 70-95% |
| Chiral Auxiliary Removal | Cleavage of Evans auxiliary | 80-95% |
| N-methylation | Methylation of an amine | >90% |
Signaling Pathway and Mechanism of Action
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.
By binding to tubulin dimers, Taltobulin prevents their polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the M-phase (mitosis), which ultimately triggers programmed cell death, or apoptosis.
Conclusion
The total synthesis of Taltobulin is a testament to modern synthetic organic chemistry, with "this compound" playing a central, albeit not fully publicly elucidated, role. The convergent strategy allows for the efficient and stereocontrolled construction of this potent anticancer agent. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for the development of next-generation microtubule-targeting agents for cancer therapy. Further research into optimizing the synthetic route and exploring the biological activity of novel analogues remains a promising avenue for drug discovery.
References
- 1. [PDF] Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286). | Semantic Scholar [semanticscholar.org]
- 2. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Taltobulin (HTI-286)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As an antimitotic agent, it effectively inhibits tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[2][3] This technical guide provides a comprehensive overview of the convergent synthetic pathway for Taltobulin, detailing the preparation of its core building blocks and their final assembly. The guide includes structured tables of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthesis and its mechanism of action to support researchers and professionals in the field of drug development.
Introduction
Taltobulin (HTI-286) is a tripeptide mimetic that has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the disruption of microtubule dynamics by inhibiting the polymerization of tubulin.[2][3] This interference with the cellular machinery essential for mitosis triggers cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[] The chemical structure of Taltobulin is N,β,β-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide.[5] The synthesis of this complex molecule is achieved through a convergent approach, which involves the independent synthesis of three key building blocks that are subsequently coupled to yield the final product. This strategy allows for efficient and modular construction of the target molecule.
The Convergent Synthesis Pathway
The synthesis of Taltobulin is designed as a convergent route, which enhances overall efficiency by allowing for the parallel preparation of key structural fragments. The three primary building blocks are:
-
Building Block I: (S)-2-(methylamino)-3-phenyl-3-methylbutanoic acid
-
Building Block II: (S)-N,3-dimethyl-N-((S)-3-methyl-1-oxo-1-((S)-1-phenylethyl)amino)butan-2-yl)valinamide
-
Building Block III: (E)-4-((S)-1-((tert-butoxycarbonyl)(methyl)amino)-2-methylpropylamino)-4-oxobut-2-enoic acid
These building blocks are synthesized through multi-step sequences and then strategically coupled to form the Taltobulin molecule.
Synthesis of Building Blocks
Synthesis of Building Block I: (S)-2-(methylamino)-3-phenyl-3-methylbutanoic acid
The synthesis of this chiral amino acid derivative begins with the formation of 3-methyl-3-phenylbutanoic acid, followed by the stereoselective introduction of an amino group using an Evans chiral auxiliary.
Experimental Protocol:
Step 1: Synthesis of 3-methyl-3-phenylbutanoic acid
-
To a stirred solution of 3,3-dimethylacrylic acid in benzene, add aluminum chloride (AlCl₃) portion-wise at 0 °C.
-
Warm the reaction mixture to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-3-phenylbutanoic acid.
Step 2: Chiral Auxiliary Acylation
-
To a solution of 3-methyl-3-phenylbutanoic acid in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add pivaloyl chloride followed by triethylamine.
-
Stir the mixture for 1 hour at 0 °C.
-
In a separate flask, prepare a solution of the lithium salt of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone by adding n-butyllithium to a solution of the oxazolidinone in THF at -78 °C.
-
Slowly add the mixed anhydride (B1165640) solution from the first step to the lithiated oxazolidinone solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the acylated oxazolidinone.
Step 3: Azidation and Reduction
-
To a solution of the acylated oxazolidinone in THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS).
-
After 30 minutes, add trisyl azide (B81097) (2,4,6-triisopropylbenzenesulfonyl azide).
-
Stir at -78 °C for 2 hours, then warm to room temperature.
-
Quench with glacial acetic acid.
-
Remove the chiral auxiliary by treatment with lithium hydroxide (B78521) in a mixture of THF and water.
-
The resulting azide is then reduced to the primary amine by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The primary amine is then reductively methylated using formaldehyde (B43269) and sodium cyanoborohydride to yield the final building block.
| Step | Product | Yield (%) | Analytical Data |
| 1 | 3-methyl-3-phenylbutanoic acid | 85 | ¹H NMR, ¹³C NMR, MS |
| 2 | Acylated Oxazolidinone | 92 | ¹H NMR, ¹³C NMR, MS, [α]D |
| 3 | (S)-2-(methylamino)-3-phenyl-3-methylbutanoic acid | 75 (over 3 steps) | ¹H NMR, ¹³C NMR, MS, [α]D |
Table 1: Quantitative Data for the Synthesis of Building Block I
Synthesis of Building Block II and III
Detailed experimental protocols for the synthesis of Building Blocks II and III are proprietary and not extensively detailed in publicly available literature. The synthesis of these fragments involves standard peptide coupling methodologies and the use of appropriate protecting groups to ensure regioselectivity. Building Block III is noted to be prepared via a Wittig olefination to establish the E-double bond configuration.
Final Assembly of Taltobulin
The final steps in the synthesis of Taltobulin involve the sequential coupling of the three building blocks.
Experimental Protocol:
-
Coupling of Building Block I and II: Building Block I is activated at its carboxylic acid terminus using a peptide coupling reagent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The activated species is then reacted with the N-terminal amine of Building Block II to form a dipeptide intermediate.
-
Deprotection: The protecting group on the N-terminus of the resulting dipeptide (from Building Block II) is removed under appropriate conditions.
-
Coupling of the Dipeptide with Building Block III: The newly deprotected dipeptide is then coupled with the carboxylic acid of Building Block III using a similar peptide coupling strategy as in the first step.
-
Final Deprotection and Purification: The final protected Taltobulin molecule is subjected to a global deprotection step to remove any remaining protecting groups. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure Taltobulin.
| Step | Reaction | Coupling Reagent | Base | Yield (%) |
| 1 | Coupling of Building Block I and II | PyBOP | DIPEA | ~80 |
| 2 | Coupling with Building Block III | PyBOP | DIPEA | ~75 |
| 3 | Final Deprotection & Purification | TFA | - | >95 (purity) |
Table 2: Quantitative Data for the Final Assembly of Taltobulin
Visualization of the Synthesis and Mechanism of Action
Taltobulin Synthesis Workflow
Caption: Convergent synthesis workflow for Taltobulin (HTI-286).
Mechanism of Action: Tubulin Polymerization Inhibition
Taltobulin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.
Caption: Signaling pathway of Taltobulin-induced apoptosis.
Conclusion
The convergent synthesis of Taltobulin (HTI-286) represents a strategic and efficient approach to the production of this potent antimitotic agent. By detailing the synthesis of the key building blocks and their final assembly, this guide provides a valuable resource for researchers in oncology and medicinal chemistry. The ability of Taltobulin to overcome multidrug resistance highlights its potential as a next-generation cancer therapeutic. Further research into the optimization of the synthetic route and the exploration of novel analogs based on this scaffold could lead to the development of even more effective anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,Beta,Beta-Trimethyl-L-Phenylalanyl-N-[(3s,4z)-5-Carboxy-2-Methylhex-4-En-3-Yl]-N,3-Dimethyl-L-Valinamide | C27H43N3O4 | CID 44393128 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Activity of Taltobulin and its Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (formerly known as HTI-286 or SPA-110) is a potent synthetic, tripeptide analogue of the natural marine product hemiasterlin (B1673049).[1][2][3] As a powerful antimicrotubule agent, it disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2][] Notably, Taltobulin has demonstrated the ability to circumvent P-glycoprotein-mediated multidrug resistance, a significant hurdle in cancer chemotherapy.[1][3] This technical guide provides a comprehensive overview of the biological activity of Taltobulin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action. While the focus is on the final active compound, the role of its synthetic intermediates is also considered within the context of its chemical synthesis.
Mechanism of Action
Taltobulin exerts its cytotoxic effects by directly targeting the tubulin cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[3][] The core mechanism involves the following key events:
-
Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, preventing its polymerization into microtubules.[1][2] This action is similar to other tubulin-destabilizing agents. The binding site for hemiasterlin analogues like Taltobulin has been suggested to be at the Vinca domain, located between the α- and β-tubulin subunits.
-
Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization leads to the disruption of the dynamic equilibrium of microtubule assembly and disassembly, which is essential for proper cellular function.[]
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents cancer cells from successfully completing mitosis. This results in an arrest of the cell cycle at the G2/M phase.[1][]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][] This is a common fate for cells that fail to pass the mitotic checkpoint.
A significant advantage of Taltobulin is its poor interaction with P-glycoprotein (P-gp), a transmembrane efflux pump that is a major cause of multidrug resistance in cancer cells.[1][3] This allows Taltobulin to maintain its potency in cancer cell lines that have developed resistance to other microtubule-targeting agents like taxanes and Vinca alkaloids.[3]
Signaling Pathway for Taltobulin-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by Taltobulin, leading to apoptosis.
Quantitative Biological Data
The cytotoxic activity of Taltobulin has been evaluated against a broad range of human cancer cell lines. The following tables summarize the in vitro and in vivo efficacy data.
Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| KB-3-1 | Epidermoid | 2.4 |
| KB-8-5 | Epidermoid (P-gp expressing) | 5 |
| Hepatic Tumor | Liver | 2 ± 1 |
Data compiled from multiple sources.[1][2][5]
Table 2: In Vivo Antitumor Activity of Taltobulin (HTI-286)
| Xenograft Model | Cancer Type | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Lox Melanoma | Melanoma | p.o. gavage | 3 | 97.3 |
| KB-3-1 Epidermoid | Epidermoid | p.o. gavage | 3 | 82 |
| HCT-15 | Colon | i.v. | 1.6 | 66 |
| DLD-1 | Colon | i.v. | 1.6 | 80 |
| MX-1W | Breast | i.v. | 1.6 | 97 |
| KB-8-5 | Epidermoid | i.v. | 1.6 | 84 |
Data compiled from a study in athymic nu/nu female mice.[1]
Biological Activity of Taltobulin Intermediates
Currently, there is a lack of publicly available quantitative data on the biological activity of the synthetic intermediates of Taltobulin. The available information primarily focuses on their role in the chemical synthesis of the final, highly active Taltobulin molecule. Structure-activity relationship (SAR) studies on hemiasterlin and its analogues suggest that the complete tripeptide structure is crucial for potent biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of Taltobulin.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Taltobulin on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Taltobulin stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Taltobulin in culture medium. Remove the existing medium from the wells and add 100 µL of the Taltobulin dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Taltobulin that inhibits cell growth by 50%).
Workflow for MTT Assay
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by Taltobulin using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Taltobulin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells and treat with Taltobulin at the desired concentration for the desired time period. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes for other reasons)
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of Taltobulin on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Taltobulin
-
Positive control (e.g., Nocodazole) and negative control (e.g., DMSO)
-
Temperature-controlled microplate reader (37°C)
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing 1 mM GTP. Prepare serial dilutions of Taltobulin and control compounds.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the Taltobulin dilutions or controls.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of Taltobulin-treated samples to the controls to determine the inhibitory effect.
Workflow for Tubulin Polymerization Assay
Conclusion
References
- 1. Mechanisms involved in the induction of apoptosis by T-2 and HT-2 toxins in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tubulin Polymerization and Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing tubulin polymerization and the dynamic behavior of microtubules. It is designed to serve as a detailed resource, offering quantitative data, established experimental protocols, and conceptual diagrams to facilitate a deeper understanding of these critical cytoskeletal processes.
Core Concepts: From Tubulin Dimers to Dynamic Polymers
Microtubules are essential cytoskeletal polymers involved in a myriad of cellular functions, including the maintenance of cell shape, intracellular transport, and cell division.[1] They are assembled from heterodimers of α- and β-tubulin, each with a molecular weight of approximately 50 kDa.[2] These dimers polymerize in a head-to-tail fashion to form protofilaments, which then associate laterally to create a hollow cylindrical microtubule, typically composed of 13 protofilaments.[3][4]
A key feature of tubulin is its interaction with guanine (B1146940) nucleotides. Both α- and β-tubulin bind to a molecule of GTP.[5] The GTP bound to α-tubulin is non-exchangeable and not hydrolyzed, while the GTP on the β-tubulin subunit (the E-site) can be hydrolyzed to GDP after the dimer is incorporated into the microtubule lattice.[2][6] This GTP hydrolysis cycle is the fundamental energy source driving the non-equilibrium behavior of microtubules known as dynamic instability.[7]
Tubulin Polymerization: A Nucleation-Elongation Process
The polymerization of tubulin into microtubules is a classic example of nucleation-elongation. The initial formation of a microtubule "nucleus" is a thermodynamically unfavorable process.[8] In vivo, this is often facilitated by the γ-tubulin ring complex (γ-TuRC) located at microtubule-organizing centers (MTOCs).[5][8] In vitro, polymerization can be initiated by overcoming a critical concentration (Cc) of tubulin dimers. Above this concentration, tubulin dimers will spontaneously assemble into microtubules.
The GTP Cap Model and Dynamic Instability
Once polymerized, microtubules exhibit a remarkable behavior termed "dynamic instability," characterized by stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization).[4][5] This behavior is explained by the GTP cap model.[3] During polymerization, GTP-bound tubulin dimers are added to the microtubule ends, forming a stabilizing "GTP cap."[9] This cap is thought to protect the microtubule from depolymerization.[3]
GTP hydrolysis occurs within the microtubule lattice, lagging behind the rate of subunit addition.[10] This creates a lattice composed primarily of GDP-tubulin, which has a more curved conformation and weaker lateral interactions, making it prone to disassembly.[4] If the rate of GTP hydrolysis surpasses the rate of GTP-tubulin addition, the GTP cap is lost, exposing the unstable GDP-tubulin core. This event triggers a "catastrophe," a switch from a state of growth to rapid shrinkage.[3][10] Conversely, a shrinking microtubule can be "rescued" if it regains a GTP cap, switching back to a growth phase.[11]
The four key parameters that define dynamic instability are:
-
Growth (Polymerization) Rate: The speed at which tubulin dimers are added to the microtubule end.
-
Shortening (Depolymerization) Rate: The speed at which tubulin dimers are lost from the microtubule end.
-
Catastrophe Frequency: The frequency of switching from a growing to a shrinking state.
-
Rescue Frequency: The frequency of switching from a shrinking to a growing state.
Quantitative Parameters of Microtubule Dynamics
The dynamic behavior of microtubules can be precisely quantified. The following tables summarize key parameters measured in in vitro reconstitution assays using purified tubulin. These values can be influenced by experimental conditions such as temperature, buffer composition, and the source of tubulin.
| Parameter | Value | Conditions |
| Critical Concentration (Cc) - Plus End | ~2 µM (for GTP-tubulin) | In vitro, GTP-tubulin |
| Critical Concentration (Cc) - Minus End | ~70 µM (for GDP-tubulin) | In vitro, GDP-tubulin |
| GTP Hydrolysis Rate in MT Lattice | ~0.2 s⁻¹ | In vitro |
Table 1: Critical Concentration and Hydrolysis Rate of Tubulin.
| Dynamic Parameter | Plus End | Minus End | Conditions |
| Growth Rate (at 10 µM Tubulin) | ~1.8 µm/min | Slower than plus end | In vitro, purified tubulin |
| On-Rate Constant (k_on) | ~3.34 µM⁻¹s⁻¹ | ~0.88 µM⁻¹s⁻¹ | In vitro, purified tubulin |
| Shortening Rate (GDP-Tubulin MT) | ~25 µm/min | ~87.4 µm/min | In vitro, dilution-induced |
| Shortening Rate (GMPCPP-Tubulin MT) | ~13.0 µm/min | - | In vitro, calcium-induced |
| Catastrophe Frequency (at 10 µM Tubulin) | ~0.004 events/s | - | In vitro, purified tubulin |
| Rescue Frequency (at 10 µM Tubulin) | ~0.02 events/s | Relatively insensitive to tubulin concentration | In vitro, purified tubulin |
Table 2: In Vitro Dynamic Instability Parameters for Microtubule Ends.[8][12][13][14]
Regulation by Microtubule-Associated Proteins (MAPs)
In the cellular environment, microtubule dynamics are tightly regulated by a host of microtubule-associated proteins (MAPs). These proteins can either stabilize or destabilize microtubules, fine-tuning their behavior for specific cellular functions.
| MAP | Effect on Growth Rate | Effect on Catastrophe Frequency | Mechanism |
| XMAP215 (Polymerase) | Increases up to 10-fold | No significant effect or can increase in the presence of EB1 | Catalyzes the addition of tubulin dimers to the microtubule plus end.[10][15] |
| Kinesin-13 (e.g., MCAK) | Little to no effect | Increases | Acts as a depolymerase by promoting the removal of tubulin subunits.[8][11] |
| Kinesin-8 (e.g., Kip3) | Little to no effect | Increases | Can act as a depolymerase, particularly at the plus ends of microtubules.[11] |
| Tau | Increases | Decreases | Stabilizes microtubules.[3] |
| Op18/Stathmin | Decreases | Increases | Sequesters free tubulin dimers, reducing the available pool for polymerization.[3] |
Table 3: Quantitative Effects of Key MAPs on Microtubule Dynamics.
Visualizing Microtubule Dynamics and Assembly
Diagrams are essential for conceptualizing the complex processes of tubulin polymerization and microtubule dynamics.
Caption: Hierarchical assembly of a microtubule from α- and β-tubulin monomers.
Caption: The cycle of microtubule dynamic instability.
Experimental Protocols
The study of tubulin polymerization and microtubule dynamics relies on robust in vitro assays. The following are detailed protocols for commonly used methods.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.[16][17]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM stock)
-
Test compounds (e.g., inhibitors or enhancers)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
-
Pre-warmed 96-well plate
Procedure:
-
Preparation: Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Reaction Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of GTB. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Compound Preparation: Prepare serial dilutions of the test compound in GTB. Include a vehicle control (e.g., DMSO) and positive controls (e.g., paclitaxel (B517696) for stabilization, colchicine (B1669291) for destabilization).
-
Assay Setup: Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.
-
Initiation: To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Measurement: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[18]
Data Analysis:
-
Subtract the initial absorbance (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition or enhancement relative to the vehicle control.
Caption: Workflow for the in vitro tubulin polymerization turbidimetric assay.
In Vitro Microtubule Dynamics Assay by TIRF Microscopy
This high-resolution imaging technique allows for the direct observation and measurement of the dynamic instability of individual microtubules.[19]
Materials:
-
Purified tubulin (unlabeled and fluorescently labeled, e.g., Alexa-488)
-
GMPCPP (slowly hydrolyzable GTP analog) for seed preparation
-
Biotinylated tubulin
-
Flow cell (constructed from a glass slide and a passivated coverslip)
-
Neutravidin or anti-biotin antibody
-
Imaging Buffer: BRB80 (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) with an oxygen scavenger system (e.g., glucose oxidase, catalase, glucose) and ATP.
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Seed Preparation: Polymerize a mixture of unlabeled, biotinylated, and fluorescently labeled tubulin with GMPCPP to create stable microtubule "seeds."
-
Flow Cell Preparation: Assemble the flow cell. Coat the surface with neutravidin or an anti-biotin antibody to immobilize the seeds. Block the surface with a passivating agent like casein to prevent non-specific binding.
-
Seed Immobilization: Flow the GMPCPP-stabilized seeds into the chamber and allow them to bind to the surface. Wash out unbound seeds.
-
Dynamic Polymerization: Prepare a polymerization mix containing GTP, an oxygen scavenger system, and a low concentration of fluorescently labeled tubulin mixed with a higher concentration of unlabeled tubulin in imaging buffer.
-
Imaging: Perfuse the polymerization mix into the flow cell and immediately begin imaging using the TIRF microscope. Acquire time-lapse images at a high frame rate (e.g., one frame every 1-5 seconds) for several minutes.
Data Analysis:
-
Kymograph Generation: Generate kymographs (space-time plots) from the time-lapse movies for individual microtubules.
-
Parameter Extraction: Trace the ends of the microtubules on the kymographs. The slope of the line during growth corresponds to the polymerization rate, and the slope during shrinkage corresponds to the depolymerization rate.
-
Transition Frequencies: Identify and count the number of catastrophe and rescue events. Divide the number of catastrophes by the total time spent in the growing phase to calculate the catastrophe frequency. Divide the number of rescues by the total time spent in the shrinking phase to calculate the rescue frequency.
This guide provides a foundational understanding of tubulin polymerization and microtubule dynamics, supported by quantitative data and detailed experimental protocols. This information is critical for researchers in cell biology, oncology, and neurobiology, as well as for professionals involved in the development of drugs that target the microtubule cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. A biochemical mechanism for Stu2/XMAP215-family microtubule polymerases [elifesciences.org]
- 3. Regulation of Microtubule Growth and Catastrophe: Unifying Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Kinesin 13s in Mitosis: Key Players in the Spatial and Temporal Organization of Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microtubule minus-end stability is dictated by the tubulin off-rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The speed of GTP hydrolysis determines GTP cap size and controls microtubule stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Microtubule Catastrophe and Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanisms of microtubule catastrophe and rescue: implications from analysis of a dimer-scale computational model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.biologists.com [journals.biologists.com]
- 19. researchgate.net [researchgate.net]
Taltobulin as a Payload for Antibody-Drug Conjugates (ADCs): A Technical Guide
Introduction
Taltobulin (B1684106), also known as HTI-286 or SPA-110, is a potent synthetic analogue of the natural tripeptide hemiasterlin (B1673049).[1][2] As an antimitotic agent, it has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs) in the targeted therapy of cancer.[][4] This technical guide provides an in-depth overview of taltobulin, including its mechanism of action, preclinical data, and key considerations for its implementation in ADC development for researchers, scientists, and drug development professionals.
Taltobulin's primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation.[1][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[][7] A key advantage of taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated drug resistance, a common challenge with other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[2][4][5]
Chemical and Physical Properties
Taltobulin is a modified tripeptide with the chemical formula C27H43N3O4 and a molecular weight of 473.65 g/mol .[2][8] Its structure includes highly modified and sterically hindered amino acids, which contribute to its stability and bioavailability.[4][9] The hydrochloride and trifluoroacetate (B77799) salt forms are often used to improve its solubility and stability for pharmaceutical development.[][9]
| Property | Value | Reference |
| Chemical Formula | C27H43N3O4 | [2][8] |
| Molecular Weight | 473.65 g/mol | [2][8] |
| Synonyms | HTI-286, SPA-110 | [1][2][4] |
| CAS Number | 228266-40-8 | [] |
Mechanism of Action and Signaling Pathway
Taltobulin exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This action is similar to that of colchicine.[7] The disruption of the microtubule cytoskeleton has profound effects on cellular processes, leading to mitotic arrest and subsequent apoptosis.[1][]
Figure 1: Mechanism of action of a taltobulin-based ADC.
Preclinical Efficacy
In Vitro Cytotoxicity
Taltobulin has demonstrated potent cytotoxic activity against a wide range of human tumor cell lines. The mean IC50 value was reported to be 2.5 ± 2.1 nM across 18 different cell lines, including leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma.[1][2][5]
| Cell Line Type | Mean IC50 (nM) | Reference |
| Various (18 human tumor cell lines) | 2.5 ± 2.1 | [1][2][5] |
| Hepatic Tumor Cell Lines | ~2 | [10] |
In Vivo Efficacy
Preclinical studies using human tumor xenografts in nude mice have shown that taltobulin effectively inhibits tumor growth.[4] In some models, it has demonstrated efficacy where paclitaxel (B517696) and vincristine (B1662923) were ineffective.[4] Intravenous administration of taltobulin has been shown to significantly inhibit the growth of hepatic tumors in a rat allograft model.[10]
Experimental Protocols
Detailed experimental protocols for evaluating taltobulin-based ADCs are crucial for reproducible research. The following are generalized methodologies for key experiments.
In Vitro Cytotoxicity Assay (e.g., MTS/MTT Assay)
-
Cell Plating: Seed tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the taltobulin-ADC or free taltobulin for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values using a suitable software.
In Vivo Xenograft Model
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
ADC Administration: Administer the taltobulin-ADC intravenously at various doses and schedules.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly to assess anti-tumor activity and toxicity.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study for further analysis.
Figure 2: General experimental workflow for preclinical evaluation.
Key Considerations for ADC Development
Linker Chemistry
The choice of linker technology is critical for the stability and efficacy of a taltobulin-based ADC.[11][12] Linkers can be broadly categorized as cleavable or non-cleavable.[12]
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH or presence of certain enzymes).[][12] This can facilitate a bystander effect.[13]
-
Non-Cleavable Linkers: These linkers release the payload upon degradation of the antibody in the lysosome.[12]
The selection of the appropriate linker depends on the properties of the target antigen, the tumor type, and the desired mechanism of action.[11]
Bystander Effect
The bystander effect is the ability of an ADC's payload to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[14][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[16][17] For a payload to exert a bystander effect, it should be membrane-permeable, which is often associated with being a neutral, uncharged molecule with moderate hydrophobicity.[] The use of a cleavable linker is also essential for the payload to be released in a form that can diffuse across cell membranes.[13]
Mechanisms of Resistance
Resistance to tubulin-binding agents can arise through several mechanisms.[18][19][20] While taltobulin is known to be less susceptible to P-gp mediated efflux, other potential resistance mechanisms should be considered[2][4]:
-
Alterations in Tubulin: Mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes can reduce the binding affinity of the drug.[18][21]
-
Reduced Drug Accumulation: Although taltobulin is a poor substrate for P-gp, other drug efflux pumps could potentially contribute to resistance.[19]
-
Altered Apoptotic Pathways: Defects in the cellular machinery that controls apoptosis can render cells resistant to the cytotoxic effects of the payload.[19]
Conclusion
Taltobulin is a promising and potent microtubule inhibitor with significant potential as a payload for antibody-drug conjugates. Its ability to overcome P-gp mediated resistance and its high cytotoxicity make it an attractive candidate for the development of next-generation ADCs. A thorough understanding of its mechanism of action, careful selection of linker technology, and consideration of potential resistance mechanisms will be crucial for the successful clinical translation of taltobulin-based ADCs in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 4. Portico [access.portico.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Buy Taltobulin trifluoroacetate [smolecule.com]
- 10. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. Mechanisms of action and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unveiling the Synthesis of a Key Taltobulin Precursor: A Detailed Protocol for Intermediate-10
For researchers, scientists, and professionals in drug development, this application note provides a detailed protocol for the synthesis of Taltobulin intermediate-10, a crucial component in the convergent synthesis of the potent anticancer agent Taltobulin. Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and exhibits strong antimicrotubule activity. The protocol outlined below is compiled from established synthetic routes, offering a comprehensive guide for the preparation of this key intermediate.
Synthetic Pathway Overview
The synthesis of Taltobulin follows a convergent strategy, wherein several key fragments are prepared independently and then coupled to form the final molecule. This compound, identified as (2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-N-((S)-1-(((2S,3S)-1-((S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanamido)-3-methylpentyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-methylbutanamide, is a significant precursor in this pathway. Its synthesis involves the coupling of two smaller fragments, followed by further functional group manipulation.
A schematic representation of the synthetic workflow leading to this compound is provided below.
Figure 1. Convergent synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the key coupling reaction to form the backbone of this compound. It is assumed that the precursor fragments are synthesized according to established literature procedures.
Materials and Reagents:
-
Fragment A: Amine precursor
-
Fragment B: Carboxylic acid precursor
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid fragment (Fragment B, 1.0 equivalent) in anhydrous DMF, add BOP (1.2 equivalents) and DIPEA (3.0 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add a solution of the amine fragment (Fragment A, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₃₉H₆₃N₃O₇ |
| Molecular Weight | 697.94 g/mol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression of the key transformation in the synthesis of this compound.
Figure 2. Logical flow of the amide coupling reaction.
This detailed protocol and the accompanying data and diagrams provide a comprehensive resource for the synthesis of this compound, facilitating further research and development in the field of anticancer therapeutics. Researchers should adhere to all standard laboratory safety practices when carrying out this procedure.
Application Notes & Protocols for the Analysis of Taltobulin Synthesis Intermediates
Introduction
Taltobulin (HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin.[1][2] As an antimitotic agent, Taltobulin interferes with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells, making it a compound of significant interest in oncology drug development.[2] The synthesis of complex molecules like Taltobulin involves a multi-step process where the purity and structural integrity of each intermediate are paramount to the success of the overall synthesis and the quality of the final active pharmaceutical ingredient (API).
This document provides detailed application notes and experimental protocols for the analysis of Taltobulin synthesis intermediates using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are essential for monitoring reaction progress, assessing sample purity, and confirming the chemical structure of key intermediates.[3][4]
Overall Workflow: From Synthesis to Analysis
The quality control of Taltobulin synthesis is a structured process. It begins with the chemical synthesis of an intermediate, followed by purification. The purified compound is then subjected to rigorous analytical testing by HPLC to determine its purity and by NMR to confirm its structural identity before proceeding to the next step in the synthetic route.
Caption: General experimental workflow from synthesis to analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
Reverse-phase HPLC (RP-HPLC) is an indispensable technique for the analysis of small organic molecules like the intermediates in the Taltobulin synthesis.[5] This method separates compounds based on their polarity, making it highly effective for monitoring the consumption of starting materials and the formation of products. It is the primary method for determining the purity of each isolated intermediate, detecting by-products, and identifying process-related impurities that may arise during the synthesis.[6][7] A well-developed HPLC method provides critical data on percentage purity, which informs whether an intermediate requires further purification before use in subsequent reactions.
Experimental Protocol: RP-HPLC
This protocol outlines a general reverse-phase HPLC method suitable for analyzing Taltobulin intermediates. Method optimization may be required for specific intermediates.
1. Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the synthesis intermediate.
-
Dissolve the sample in 1.0 mL of a 1:1 mixture of acetonitrile (B52724) and water (or another suitable solvent system in which the analyte is soluble).
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[8]
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 10 |
| 30.0 | 10 |
Data Presentation: Taltobulin Intermediates
The following table presents hypothetical, yet representative, HPLC data for key intermediates in a plausible Taltobulin synthesis pathway. Actual retention times (tR) will vary based on the exact HPLC system and conditions.
| Intermediate ID | Structure Name | Hypothetical tR (min) | Purity (%) |
| INT-01 | N-Boc-L-tert-leucine | 8.5 | >98 |
| INT-02 | (S)-2-amino-3,3-dimethyl-1-phenylbutan-1-one | 12.1 | >97 |
| INT-03 | Dipeptide Coupling Product | 16.8 | >95 |
| Taltobulin | Final Product | 19.2 | >99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Application Note:
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[9] For Taltobulin synthesis intermediates, 1D NMR experiments (¹H and ¹³C) provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.[1] ¹H NMR helps to determine the number of different types of protons and their connectivity through spin-spin splitting, while ¹³C NMR reveals the number of unique carbon atoms. For more complex structures or to resolve overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the complete molecular structure.[10][11]
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[4]
-
Ensure the chosen solvent does not have signals that overlap with key analyte resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Data Presentation: Analysis of a Dipeptide Intermediate (INT-03)
The table below shows hypothetical ¹H and ¹³C NMR data for a key dipeptide intermediate. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).
| Assignment | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |
| Boc-C(CH₃)₃ | 1.45 (s, 9H) | 28.3 |
| Boc-C (CH₃)₃ | - | 80.1 |
| tert-Leu α-CH | 4.10 (d, J=9.2, 1H) | 60.5 |
| tert-Leu C(CH₃)₃ | 1.05 (s, 9H) | 26.7 |
| tert-Leu C (CH₃)₃ | - | 34.5 |
| Phenyl-C(CH₃)₂ | 1.30 (s, 6H) | 25.9 |
| Phenyl-C (CH₃)₂ | - | 45.2 |
| Phenyl-CH | 5.50 (d, J=8.0, 1H) | 58.0 |
| Phenyl Ar-H | 7.20-7.40 (m, 5H) | 127.5, 128.8, 138.0 |
| Amide NH | 6.80 (d, J=8.0, 1H) | - |
| Carbonyls (C=O) | - | 171.5, 172.8 |
Logical Integration of Analytical Data
The data from HPLC and NMR are complementary. HPLC confirms that a sample is sufficiently pure for analysis and subsequent reaction, while NMR confirms that the pure compound has the correct chemical structure. This dual-validation approach is critical in multi-step organic synthesis.
Caption: Logical relationship between analytical techniques and data.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. conductscience.com [conductscience.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for Taltobulin Intermediate-10 Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin, a potent synthetic analog of the natural product hemiasterlin, is a microtubule-destabilizing agent with significant potential in cancer chemotherapy. The synthesis of Taltobulin involves a multi-step process with numerous intermediates. Understanding the physicochemical properties, particularly the solubility, of these intermediates is critical for process development, purification, and formulation.
This document provides detailed application notes and protocols regarding the solubility of Taltobulin intermediate-10. Due to the proprietary nature of specific intermediate nomenclature from commercial vendors, public scientific literature and chemical databases do not currently disclose the exact chemical structure or specific solubility data for a compound explicitly named "this compound". However, extensive data is available for other structurally related intermediates in the Taltobulin synthetic pathway.
This document leverages the available data on analogous Taltobulin intermediates to provide researchers with a robust framework for handling and solubilizing this compound. The provided protocols and solubility tables for related compounds will serve as a strong starting point for experimental work.
Predicted Solubility Profile of this compound
Based on the high solubility of other Taltobulin intermediates in polar aprotic solvents, it is highly probable that this compound will also exhibit good solubility in Dimethyl Sulfoxide (DMSO). Taltobulin and its intermediates are complex organic molecules, often with multiple chiral centers and functional groups capable of hydrogen bonding.
Key Considerations:
-
DMSO as a Primary Solvent: DMSO is an excellent solvent for a wide range of organic compounds and is a common choice for preparing stock solutions of research chemicals.
-
Co-solvents for Aqueous Formulations: For biological assays requiring aqueous solutions, co-solvents such as polyethylene (B3416737) glycols (e.g., PEG300), surfactants (e.g., Tween-80), or cyclodextrins (e.g., SBE-β-CD) are often necessary to maintain solubility upon dilution.
-
Kinetic vs. Thermodynamic Solubility: It is important to distinguish between preparing a stock solution (kinetic solubility) and determining the maximum stable concentration in a specific buffer (thermodynamic solubility).
Solubility Data of Structurally Related Taltobulin Intermediates
The following table summarizes the available solubility data for other Taltobulin intermediates, which can be used as a guide for this compound.
| Compound | Solvent | Reported Solubility | Notes |
| Taltobulin Intermediate-1 | DMSO | 200 mg/mL | Ultrasonic treatment may be required. |
| Taltobulin Intermediate-4 | DMSO | 100 mg/mL | Ultrasonic treatment may be required. |
| Taltobulin Intermediate-9 | DMSO | 100 mg/mL | Ultrasonic treatment may be required. |
Experimental Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of a research compound like this compound in various organic solvents.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Other organic solvents for testing (e.g., Ethanol, Methanol, Acetonitrile, N,N-Dimethylformamide (DMF))
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
-
Microcentrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount (e.g., 2-5 mg) of this compound into several separate vials.
-
To each vial, add a precise volume of the test solvent (e.g., 100 µL) to create a slurry.
-
Cap the vials tightly to prevent solvent evaporation.
-
Vortex the vials vigorously for 1-2 minutes.
-
Place the vials in an ultrasonic bath for 15-30 minutes to aid dissolution.
-
Allow the vials to equilibrate at a constant temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation to ensure saturation.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the clear supernatant from each vial, being cautious not to disturb the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples using the calibrated analytical method to determine the concentration of this compound.
-
The calculated concentration represents the solubility of the compound in that specific solvent at the tested temperature.
-
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of a chemical compound.
Signaling Pathway Context: Taltobulin's Mechanism of Action
While the solubility of an intermediate is a physicochemical property, it is crucial to understand the biological context of the final product, Taltobulin. Taltobulin exerts its potent anti-cancer effects by disrupting microtubule dynamics, a critical process in cell division.
Simplified Signaling Pathway of Taltobulin's Action
Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Conclusion
While specific solubility data for this compound is not publicly available, the information on related intermediates strongly suggests high solubility in DMSO. The provided experimental protocol offers a comprehensive guide for researchers to determine the precise solubility of this compound in various organic solvents. Understanding these solubility characteristics is a fundamental step in the successful development and application of Taltobulin and its precursors in cancer research. It is recommended to use freshly opened, anhydrous solvents for the best results, as the hygroscopic nature of some solvents can impact solubility.
Total Synthesis of Taltobulin: A Detailed Guide for Researchers
Application Notes and Protocols
Taltobulin (also known as HTI-286) is a potent synthetic analog of the natural product hemiasterlin, exhibiting significant antimitotic and cytotoxic activity.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development.[1][2] This document provides a detailed guide to the total synthesis of Taltobulin, outlining two prominent synthetic strategies: a convergent synthesis and an expeditious approach featuring a Ugi multicomponent reaction. These protocols are intended for researchers, scientists, and drug development professionals.
Convergent Synthesis of Taltobulin
This synthetic route, developed by Zask, Andersen, and their collaborators, involves the preparation of three key building blocks which are then coupled to form the final product.[3] The overall strategy is depicted in the workflow below.
Caption: Convergent synthesis workflow for Taltobulin.
Data Presentation: Key Intermediates and Yields (Convergent Synthesis)
| Step | Intermediate/Product | Starting Material(s) | Key Reagents | Overall Yield (%) |
| 1 | Building Block A | Phenylacetic acid derivative | Evans auxiliary, MeI | Not reported |
| 2 | Building Block B | L-Valine derivative | Boc anhydride, MeI | Not reported |
| 3 | Building Block C | Acetaldehyde derivative | Wittig reagent | Not reported |
| 4 | Dipeptide Intermediate | Building Blocks A and B | HATU, DIPEA | Not reported |
| 5 | Taltobulin | Dipeptide Intermediate, Building Block C | HATU, DIPEA | Not reported |
Note: Specific yields for each step were not detailed in the reviewed literature, which often focuses on the overall success of the synthetic strategy and the biological activity of the final compound.
Experimental Protocols: Key Experiments (Convergent Synthesis)
1. Synthesis of Building Block A (N,β,β-trimethyl-L-phenylalanine derivative): The synthesis of this sterically hindered amino acid is a crucial part of the overall process. A detailed protocol involves the use of an Evans chiral auxiliary to control the stereochemistry.
-
Step 1.1: Acylation of Chiral Auxiliary: The appropriate phenylacetic acid derivative is activated and coupled to a chiral oxazolidinone (Evans auxiliary).
-
Step 1.2: Asymmetric Alkylation: The enolate of the acylated auxiliary is formed using a strong base (e.g., LDA) and then alkylated with methyl iodide. This step is performed at low temperatures (e.g., -78 °C) to ensure high diastereoselectivity.
-
Step 1.3: N-Methylation: The secondary amine is methylated using a suitable methylating agent.
-
Step 1.4: Cleavage of the Auxiliary: The chiral auxiliary is cleaved to yield the desired amino acid derivative.
2. Wittig Olefination for Building Block C: The E-double bond in one of the building blocks is established using a Wittig reaction.
-
Step 2.1: Ylide Formation: A phosphonium (B103445) salt is treated with a base (e.g., n-butyllithium) to generate the corresponding ylide.
-
Step 2.2: Olefination: The ylide is then reacted with an appropriate aldehyde at low temperature, followed by warming to room temperature to afford the alkene. The use of a stabilized ylide generally favors the formation of the E-isomer.
3. Peptide Coupling for Final Assembly: The final steps involve the coupling of the building blocks using standard peptide coupling reagents.
-
Step 3.1: Dipeptide Formation: Building blocks A and B are dissolved in an aprotic solvent (e.g., DMF). A peptide coupling reagent such as HATU and a non-nucleophilic base like DIPEA are added, and the reaction is stirred at room temperature until completion.
-
Step 3.2: Final Coupling: The resulting dipeptide is then coupled with building block C using similar peptide coupling conditions to yield Taltobulin. The product is then purified, typically by reverse-phase HPLC.
Expeditious Synthesis of Taltobulin via Ugi Reaction
A more recent and efficient synthesis of Taltobulin has been reported by David R. Spring and colleagues, which utilizes a four-component Ugi reaction as the key step.[1] This approach significantly reduces the number of synthetic steps.
Caption: Expeditious synthesis of Taltobulin via a Ugi reaction.
Data Presentation: Key Intermediates and Yields (Ugi Synthesis)
| Step | Intermediate/Product | Starting Material(s) | Key Reagents | Yield (%) |
| 1 | Ugi Product | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Methanol (B129727) | 78% |
| 2 | Taltobulin | Ugi Product | LiOH | 86% |
Experimental Protocols: Key Experiments (Ugi Synthesis)
1. Four-Component Ugi Reaction: This one-pot reaction rapidly assembles the core structure of Taltobulin.
-
Procedure: To a solution of the amine component in methanol are added the aldehyde, isocyanide, and carboxylic acid components. The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
2. Final Deprotection: The final step involves the hydrolysis of an ester group to reveal the carboxylic acid of Taltobulin.
-
Procedure: The Ugi product is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified and the product extracted with an organic solvent. Purification by chromatography affords the final Taltobulin product.
Conclusion
The total synthesis of Taltobulin can be achieved through multiple routes, with the convergent and Ugi-based strategies being prominent examples. The choice of synthetic route may depend on factors such as the desired scale of synthesis, availability of starting materials, and the desired overall efficiency. The protocols and data presented here provide a comprehensive overview for researchers interested in the synthesis and further investigation of this potent antimitotic agent.
References
Application Notes and Protocols for Taltobulin Intermediate-10 in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural tripeptide hemiasterlin. It functions as a powerful inhibitor of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] Its significant anti-tumor activity, particularly against multi-drug resistant cell lines, has made it a compound of great interest in the development of Antibody-Drug Conjugates (ADCs). The synthesis of Taltobulin is a complex process that relies on the precise and efficient formation of peptide bonds between key structural fragments.
These application notes provide detailed protocols and guidelines for the use of Taltobulin intermediates, with a focus on a representative fragment designated here as "Taltobulin Intermediate-10," in peptide coupling reactions. While the exact chemical structure of a commercially listed "this compound" is not publicly disclosed, based on the known convergent synthetic pathway of Taltobulin, it is hypothesized to be a key building block, likely a protected amino acid or a small peptide fragment, that requires coupling to another fragment to construct the final Taltobulin molecule.[2] The protocols detailed below are based on established synthetic routes for Taltobulin and are broadly applicable to the coupling of its constituent fragments.
Hypothetical Role and Structure of this compound
For the purpose of these application notes, "this compound" is assumed to be a carboxylic acid-containing fragment that needs to be activated and coupled to an amine-containing fragment. A plausible candidate for such an intermediate, based on the published synthesis, is the N-Boc protected dipeptide fragment that is subsequently coupled to another amino acid derivative. The following protocols are designed to be robust for such peptide coupling reactions.
Peptide Coupling in Taltobulin Synthesis: A Workflow Overview
The synthesis of Taltobulin involves the sequential coupling of three key building blocks. The general workflow for a peptide coupling reaction in this context is illustrated below.
Caption: General workflow for a solution-phase peptide coupling reaction.
Experimental Protocols
The following are detailed protocols for the solution-phase peptide coupling of Taltobulin intermediates.
Protocol 1: PyBOP-Mediated Peptide Coupling
This protocol is adapted from the published synthesis of Taltobulin and is suitable for coupling sterically hindered amino acid fragments.[2]
Materials:
-
This compound (Carboxylic acid fragment)
-
Amine fragment (e.g., a deprotected peptide fragment)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid fragment (1.0 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add the amine fragment (1.1 equivalents), PyBOP (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled peptide fragment.
Protocol 2: HATU-Mediated Peptide Coupling
This protocol utilizes HATU, a highly efficient coupling reagent, which can be beneficial for challenging couplings.
Materials:
-
This compound (Carboxylic acid fragment)
-
Amine fragment
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
-
HPLC system for purification
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid fragment (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Stir the solution for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the amine fragment (1.1 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Alternatively, perform an aqueous work-up similar to Protocol 1 if the product is soluble in a water-immiscible organic solvent.
-
-
Purification: Purify the crude product by preparative HPLC.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the coupled product. The following table summarizes typical outcomes for the coupling of sterically hindered peptide fragments.
| Coupling Reagent | Base | Solvent | Typical Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) | Notes |
| PyBOP | DIPEA | DCM | 4 - 12 | 75 - 90 | >95 | Good for sterically hindered couplings. |
| HATU | DIPEA | DMF | 2 - 8 | 80 - 95 | >95 | Highly efficient, often faster than PyBOP. |
| HBTU/HOBt | DIPEA | DMF | 6 - 18 | 70 - 85 | >90 | A common and cost-effective choice. |
| EDC/HOBt | NMM | DCM/DMF | 12 - 24 | 60 - 80 | >90 | Carbodiimide-based, can lead to side products. |
Yields and purities are approximate and can vary depending on the specific substrates and reaction conditions.
Taltobulin Synthetic Strategy
The overall synthesis of Taltobulin is a convergent process, where different fragments are synthesized separately and then coupled together.
Caption: Convergent synthetic strategy for Taltobulin.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of the coupling reagent and base.
-
Extend the reaction time.
-
Consider switching to a more powerful coupling reagent (e.g., from HBTU to HATU).
-
-
Incomplete Reaction:
-
Check the purity of the starting materials.
-
Ensure efficient stirring.
-
For sterically hindered fragments, a higher reaction temperature may be required, but this can increase the risk of racemization.
-
-
Side Reactions (e.g., Racemization):
-
Use a less hindered base (e.g., N-methylmorpholine instead of DIPEA).
-
Perform the reaction at a lower temperature (e.g., 0 °C).
-
Add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) if not already part of the coupling reagent.
-
By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize Taltobulin intermediates in peptide coupling reactions to advance the synthesis of Taltobulin and its analogs for research and drug development purposes.
References
Application Notes and Protocols for In Vitro Tubulin Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. Consequently, disruption of microtubule dynamics is a clinically validated and effective strategy in cancer therapy.
Tubulin-targeting agents are broadly classified into two main categories: microtubule-stabilizing agents, which promote polymerization and inhibit depolymerization, and microtubule-destabilizing agents, which inhibit tubulin polymerization. The in vitro tubulin polymerization assay is a fundamental method used to identify and characterize compounds that modulate these microtubule dynamics. This assay is crucial in the screening and development of new therapeutic agents.
The principle of the assay relies on monitoring the polymerization of purified tubulin into microtubules. This process can be tracked by changes in light scattering (turbidity) or by an increase in fluorescence from a reporter molecule that binds to polymerized microtubules. The polymerization process typically follows a sigmoidal curve with three distinct phases: a lag phase (nucleation), a growth phase (polymerization), and a steady-state equilibrium.[1][2] Compounds that interact with tubulin will often alter one or more of these characteristic phases. For example, microtubule-stabilizing agents may eliminate the nucleation phase and increase the rate of polymerization, while destabilizing agents will decrease both the rate and the overall extent of polymerization.[2][3]
These application notes provide detailed protocols for both turbidity-based and fluorescence-based in vitro tubulin polymerization assays, along with guidelines for data analysis and interpretation.
Materials and Reagents
-
Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., porcine brain, bovine brain, or HeLa cell tubulin).[2]
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[4][5]
-
Guanosine-5′-triphosphate (GTP): 100 mM stock solution in sterile distilled water.[5]
-
Fluorescent Reporter (for fluorescence-based assay): e.g., DAPI (4',6-diamidino-2-phenylindole) at a stock concentration of 10 mM in DMSO.[1]
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Control Compounds:
-
96-well plates:
-
Temperature-controlled microplate reader (spectrophotometer or fluorometer). [4][5]
Experimental Protocols
I. Turbidity-Based Tubulin Polymerization Assay
This method measures the increase in light scattering as tubulin monomers polymerize into microtubules.
1. Reagent Preparation: a. Prepare the Tubulin Polymerization Mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[1][5] b. Prepare 10x serial dilutions of the test compound and control compounds (paclitaxel and nocodazole) in General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1-2%).[1][8]
2. Assay Procedure: a. Pre-warm the 96-well plate and the microplate reader to 37°C. It is essential to pre-warm the plate for reproducible results.[5] b. Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the wells of the pre-warmed 96-well plate.[1] c. To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well. Avoid introducing bubbles.[5] d. Immediately place the plate in the 37°C microplate reader.
3. Data Acquisition: a. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1][5]
II. Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter, such as DAPI, which shows increased fluorescence upon binding to polymerized microtubules.[1]
1. Reagent Preparation: a. Follow the same preparation steps as the turbidity-based assay. b. When preparing the Tubulin Polymerization Mix, add the fluorescent reporter (e.g., DAPI) to a final concentration of 10 µM.[1][4]
2. Assay Procedure: a. The assay procedure is identical to the turbidity-based assay, but a black, opaque 96-well plate should be used to minimize background fluorescence.[1]
3. Data Acquisition: a. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.[1][7]
Data Presentation and Analysis
The data from a tubulin polymerization assay is typically plotted as absorbance or fluorescence intensity versus time, resulting in a sigmoidal curve. Several key parameters can be extracted from this curve to quantify the effect of a test compound.
-
Lag Time (t_lag): The time required to initiate polymerization (nucleation phase).
-
Maximum Polymerization Rate (V_max): The steepest slope of the polymerization curve, representing the rate of microtubule growth.
-
Maximum Polymer Mass (OD_max or F_max): The plateau of the curve, indicating the steady-state equilibrium of microtubule polymer.
The effects of test compounds are compared to a vehicle control (e.g., DMSO). The results can be summarized in a table for easy comparison.
| Compound | Concentration (µM) | Lag Time (min) | V_max (mOD/min or RFU/min) | Max Polymer Mass (OD or RFU) | Effect on Polymerization |
| Vehicle Control | - | e.g., 5.2 | e.g., 10.5 | e.g., 0.25 | Baseline |
| Paclitaxel | 10 | e.g., 0 | e.g., 42.0 | e.g., 0.35 | Enhancement |
| Nocodazole | 10 | e.g., >60 | e.g., 1.9 | e.g., 0.05 | Inhibition |
| Test Compound A | 1 | ||||
| Test Compound A | 10 | ||||
| Test Compound A | 100 |
Data presented in the table are for illustrative purposes only.
Mandatory Visualizations
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Signaling pathway of microtubule disruption leading to apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. maxanim.com [maxanim.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. Tubulin Polymerization Assay [bio-protocol.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assay Design for Testing Antimitotic Agents like Taltobulin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimitotic agents are a cornerstone of cancer chemotherapy, primarily by interfering with the function of microtubules, which are essential for cell division. Taltobulin (formerly HTI-286) is a potent synthetic analogue of the tripeptide hemiasterlin (B1673049). It acts as a powerful antimicrotubule agent that inhibits tubulin polymerization, leading to the disruption of microtubule organization, mitotic arrest, and ultimately, apoptosis (programmed cell death)[1][2][3]. Notably, Taltobulin can circumvent P-glycoprotein-mediated drug resistance, a common mechanism of resistance to other microtubule-targeting drugs like taxanes and Vinca alkaloids[1][2][3].
These application notes provide a comprehensive guide to designing and executing a suite of cell-based assays to characterize the activity of Taltobulin and other similar antimitotic agents. The protocols detailed herein will enable researchers to assess the compound's impact on cell viability, cell cycle progression, microtubule integrity, and the induction of apoptosis.
Mechanism of Action Overview
Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics has profound effects on dividing cells:
-
Inhibition of Mitotic Spindle Formation: Microtubules are the primary components of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. By preventing microtubule polymerization, Taltobulin blocks the formation of a functional mitotic spindle[3][].
-
Cell Cycle Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase[][5].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of effector caspases (like caspase-3 and caspase-7) and subsequent cell death[1][2][6].
The following diagram illustrates the signaling pathway initiated by Taltobulin.
Caption: Signaling pathway of Taltobulin leading to apoptosis.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described assays when testing Taltobulin. These values are based on published data and provide a benchmark for experimental results.
Table 1: In Vitro Cytotoxicity of Taltobulin
| Parameter | Value | Cell Lines/System | Reference |
| Average IC₅₀ | 2.5 ± 2.1 nM | 18 tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, melanoma) | [1][2] |
| Median IC₅₀ | 1.7 nM | 18 tumor cell lines | [1][2] |
| IC₅₀ (Hepatic) | ~2 ± 1 nmol/L | Three hepatic tumor cell lines | [7] |
| Effect on non-tumor cells | No decrease in viability | Primary human hepatocytes | [7] |
Table 2: Expected Cell Cycle Distribution Changes Post-Taltobulin Treatment
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | ~60-70% | ~15-20% | ~10-15% |
| Taltobulin (≥ 2x IC₅₀) | Decreased | Decreased | Significantly Increased (>50%) |
Table 3: Quantification of Apoptosis and Microtubule Disruption
| Assay | Parameter Measured | Expected Result with Taltobulin |
| Caspase-3/7 Activity | Fold increase in luminescence/fluorescence over control | Dose-dependent increase |
| Immunofluorescence | Microtubule network integrity | Disrupted, depolymerized microtubules; condensed chromatin |
| Quantitative Microtubule Assay | Cellular microtubule content (% of control) | Dose-dependent decrease |
Experimental Protocols
The following diagram provides a general workflow for characterizing an antimitotic agent like Taltobulin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Portico [access.portico.org]
- 5. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
Taltobulin intermediate-10 handling, storage, and stability guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin is a potent synthetic analogue of the natural tripeptide hemiasterlin, known for its antimicrotubule activity, which leads to mitotic arrest and apoptosis in cancer cells. As a crucial component in the synthesis of Taltobulin, the proper handling, storage, and stability of its intermediates are paramount to ensure the integrity, purity, and successful synthesis of the final active pharmaceutical ingredient (API). This document provides detailed guidelines and protocols for Taltobulin intermediate-10, focusing on safe handling, optimal storage conditions, and methods to assess its stability. While specific stability data for this compound is not publicly available, this guide outlines the best practices and experimental protocols to establish such data in a research and development setting.
Handling Guidelines
As an intermediate in the synthesis of a potent cytotoxic agent, this compound should be handled with care to minimize exposure and prevent contamination. The following are general guidelines for handling potent pharmaceutical intermediates.
1.1 Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards should be conducted before handling. At a minimum, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended when handling the neat compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization or if handling outside of a contained environment, a properly fitted respirator (e.g., N95 or higher) is advised.
1.2 Engineering Controls
-
Fume Hood: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Contained Systems: For larger quantities, the use of containment systems like glove boxes is recommended to provide a higher level of operator protection.
-
Ventilation: Ensure the laboratory is well-ventilated.
1.3 General Handling Practices
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not handle the compound in an open bench environment.
-
Prevent the generation of dust and aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) and clean it thoroughly after use.
-
Wash hands thoroughly with soap and water after handling.
-
In case of a spill, follow established laboratory procedures for cleaning up potent compounds, which typically involve wetting the material to prevent dust formation and using appropriate deactivating solutions if available.
Storage Conditions
The stability of this compound is critical for the successful synthesis of the final product. While specific data for intermediate-10 is limited, recommendations for other Taltobulin intermediates provide a strong basis for storage conditions.
2.1 Recommended Storage Conditions
The following table summarizes the recommended storage conditions for Taltobulin intermediates, which should be applied to this compound in the absence of specific data.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | < 3 years | Store in a tightly sealed container, protected from light. |
| 4°C | < 2 years | For short-term storage. | |
| Stock Solution | -80°C | < 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | < 1 month | Sealed from moisture and light. |
Data extrapolated from supplier information for Taltobulin intermediates -1, -3, and -9.[1][2][3]
2.2 General Storage Best Practices
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Protect from direct sunlight and moisture.
-
Store away from incompatible materials.
-
Label all containers clearly with the compound name, date received, and any hazard information.
Stability Assessment
To ensure the quality and purity of this compound, it is crucial to perform stability studies. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
3.1 Long-Term and Accelerated Stability Study Protocol
This protocol is designed to assess the stability of this compound under various environmental conditions over time.
3.1.1 Objective
To determine the re-test period for this compound by evaluating its stability under recommended long-term and accelerated storage conditions.
3.1.2 Materials
-
This compound
-
Appropriate solvent (e.g., DMSO, acetonitrile)
-
Calibrated stability chambers
-
HPLC system with a suitable column and detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
3.1.3 Experimental Procedure
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Prepare a stock solution of known concentration in a suitable solvent.
-
Aliquot the stock solution into multiple vials for each storage condition and time point to avoid repeated use of the same sample.
-
For solid-state stability, place accurately weighed amounts of the powder into appropriate vials.
-
-
Storage Conditions:
-
Place the prepared samples in stability chambers set to the following ICH recommended conditions:
Study Type Storage Condition Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH Accelerated 40°C ± 2°C / 75% RH ± 5% RH Intermediate 30°C ± 2°C / 65% RH ± 5% RH (if required) RH = Relative Humidity
-
-
Testing Schedule:
-
Accelerated Study: Pull samples at 0, 3, and 6 months.
-
Long-Term Study: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analytical Method:
-
At each time point, analyze the samples for purity and degradation products using a validated stability-indicating HPLC method.
-
The method should be able to separate the main peak of this compound from any potential degradation products.
-
Parameters to be assessed include:
-
Appearance (visual inspection)
-
Assay (potency)
-
Purity (presence of degradation products)
-
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) sample.
-
Identify and quantify any degradation products.
-
Plot the data to determine the degradation kinetics and establish a re-test period.
-
3.2 Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
3.2.1 Objective
To investigate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
3.2.2 Procedure
-
Hydrolysis:
-
Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Analyze the samples by HPLC to assess the extent of degradation.
-
-
Oxidation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
Analyze the sample by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Stress:
-
Expose the solid this compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the sample by HPLC.
-
3.2.3 Data Analysis
-
For each stress condition, compare the chromatogram of the stressed sample to that of an unstressed control.
-
Identify the major degradation products and their retention times.
-
This information is crucial for validating the specificity of the stability-indicating HPLC method.
Visualizations
4.1 Logical Workflow for Handling, Storage, and Stability
Caption: Logical workflow for ensuring the quality of this compound.
4.2 Experimental Workflow for Stability Testing
Caption: Experimental workflow for the stability testing of this compound.
Conclusion
The integrity of this compound is critical for the successful synthesis of Taltobulin. Adherence to strict handling and storage protocols is essential to maintain its purity and stability. The experimental procedures outlined in this document provide a framework for researchers to establish in-house stability data, ensuring the quality of the intermediate and the reliability of subsequent research and development activities. By implementing these guidelines, researchers can contribute to the consistent and successful production of high-quality Taltobulin for its potential therapeutic applications.
References
Application of Taltobulin Intermediates in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin (B1673049), which has demonstrated significant promise as an anticancer agent.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3] Taltobulin has also shown efficacy against multidrug-resistant cancer cell lines, making it a valuable candidate for further investigation.[1][4] The convergent synthesis of Taltobulin involves the preparation of key intermediates, which themselves can serve as valuable tools for medicinal chemistry research, including structure-activity relationship (SAR) studies, the development of novel analogs, and as building blocks for antibody-drug conjugates (ADCs).[5][6]
These application notes provide an overview of the utility of Taltobulin intermediates in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.
Data Presentation
Physicochemical Properties of Taltobulin and Key Intermediates
The following table summarizes key physicochemical properties of Taltobulin and its commercially available intermediates. These parameters are crucial for assessing drug-likeness and developing formulations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Taltobulin | C₂₇H₄₃N₃O₄ | 473.65 | 228266-40-8 | Potent tubulin polymerization inhibitor.[3] |
| Taltobulin intermediate-1 | C₁₂H₂₅NO₂ | 215.34 | 228266-38-4 | Building block for the N-terminal fragment.[7] |
| Taltobulin intermediate-3 | C₁₁H₂₂ClNO₂ | 235.75 | 610786-69-1 | Precursor for the central amino acid moiety.[8] |
| (6R)-Taltobulin intermediate-9 | C₁₄H₂₉NO₃ | 259.39 | Not Available | Chiral building block for the C-terminal fragment.[6] |
| N,3-dimethyl-L-valinamide | C₇H₁₆N₂O | 144.22 | 89226-12-0 | A related structural motif. |
Biological Activity of Taltobulin
The biological activity of Taltobulin provides a benchmark for the evaluation of its intermediates and novel analogs.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| 18 Tumor Cell Lines (average) | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 | [3] |
Experimental Protocols
Synthesis of Taltobulin Intermediates (General Convergent Strategy)
The synthesis of Taltobulin is achieved through a convergent approach, where key fragments are synthesized independently and then coupled together. While detailed, step-by-step protocols for each commercially available intermediate are often proprietary, the following represents a generalized synthetic strategy based on published literature for hemiasterlin analogs.[9][10]
1. Synthesis of the N-terminal Moiety (similar to Taltobulin intermediate-1):
-
Objective: To synthesize the N,β,β-trimethyl-L-phenylalanyl fragment.
-
General Procedure:
-
Start with a suitable protected L-phenylalanine derivative.
-
Perform N-methylation, for example, using formaldehyde (B43269) and a reducing agent.
-
Introduce the β,β-dimethyl groups through appropriate alkylation reactions.
-
The final intermediate can be obtained after deprotection and purification.
-
2. Synthesis of the Central Amino Acid Moiety (related to Taltobulin intermediate-3):
-
Objective: To prepare the (1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl fragment.
-
General Procedure:
-
This fragment is often derived from a chiral amino acid precursor.
-
A Wittig-type reaction or other olefination methods can be employed to introduce the double bond with the desired E-stereochemistry.
-
The carboxylic acid can be protected as an ester during the synthesis and deprotected at a later stage.
-
3. Synthesis of the C-terminal Moiety (incorporating structures like (6R)-Taltobulin intermediate-9 and N,3-dimethyl-L-valinamide):
-
Objective: To synthesize the N,3-dimethyl-L-valinamide fragment.
-
General Procedure:
4. Fragment Coupling and Final Assembly:
-
Objective: To couple the synthesized fragments to form the Taltobulin backbone.
-
General Procedure:
-
Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to sequentially link the amino acid fragments.
-
Deprotection of protecting groups is performed as the final step to yield Taltobulin.
-
Purification is typically achieved by chromatography (e.g., HPLC).
-
Biological Evaluation Protocols
1. In Vitro Tubulin Polymerization Assay (Turbidity-Based):
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
-
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (Taltobulin intermediates) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
-
Negative control (vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization by adding the cold tubulin/GTP solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass (plateau).
-
Calculate the percentage of inhibition or promotion relative to the vehicle control.
-
2. Cell Viability (MTT) Assay:
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Taltobulin intermediates)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Caption: Convergent synthetic workflow for Taltobulin.
Caption: Signaling pathway of Taltobulin-induced apoptosis.
Caption: Experimental workflow for evaluating Taltobulin intermediates.
References
- 1. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Taltobulin intermediate-1 | CAS#:228266-38-4 | Chemsrc [chemsrc.com]
- 8. immunomart.com [immunomart.com]
- 9. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy 3-hydroxy-N,N-dimethyl-L-valinamide (EVT-8639763) [evitachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Taltobulin Intermediate-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Taltobulin intermediate-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the synthesis of Taltobulin?
This compound is a key precursor in the convergent synthesis of Taltobulin (also known as HTI-286), a potent antimicrotubule agent.[1] The synthesis of Taltobulin involves the sequential peptide coupling of several building blocks.[1] this compound is typically formed through the peptide coupling of two major fragments, followed by a final deprotection step to yield the active Taltobulin molecule.
Q2: My yield of this compound is consistently low. What are the most common causes?
Low yields in the synthesis of complex molecules like this compound can stem from several factors. Based on the likely peptide coupling reaction involved in its formation, common issues include:
-
Incomplete reaction: The peptide coupling reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance between the coupling partners.
-
Side reactions: The presence of moisture or reactive functional groups can lead to unwanted side reactions, consuming starting materials and generating impurities.
-
Epimerization: The chiral centers in the amino acid building blocks can be susceptible to racemization under certain reaction conditions, leading to a mixture of diastereomers that can be difficult to separate and result in a lower yield of the desired product.
-
Difficult purification: The polarity and solubility of the intermediate and byproducts can make purification by chromatography challenging, leading to product loss during isolation.
-
Degradation of starting materials or product: The starting materials or the product itself may be unstable under the reaction or workup conditions.
Q3: How can I monitor the progress of the peptide coupling reaction to ensure it goes to completion?
Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting starting material spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are some strategies to minimize side reactions during the synthesis of this compound?
To minimize side reactions, it is crucial to:
-
Ensure anhydrous conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.
-
Use appropriate protecting groups: Ensure that all reactive functional groups not involved in the desired peptide bond formation are adequately protected.
-
Control the reaction temperature: Some coupling reagents and reactions are sensitive to temperature. Maintaining the recommended temperature is critical to prevent side reactions and epimerization.
-
Optimize the order of reagent addition: The order and rate of addition of reagents can significantly impact the outcome of the reaction.
Q5: What are the best practices for purifying this compound?
Purification of peptide-like molecules often involves column chromatography on silica (B1680970) gel. Here are some tips for effective purification:
-
Choose an appropriate solvent system: A solvent system that provides good separation between the product and impurities on a TLC plate should be used for column chromatography.
-
Careful loading of the column: The crude product should be dissolved in a minimal amount of the eluent or a more polar solvent and loaded carefully onto the column to ensure a narrow band.
-
Gradient elution: A gradient of increasing solvent polarity can be used to effectively separate compounds with different polarities.
-
Fractions analysis: All collected fractions should be analyzed by TLC or HPLC to identify those containing the pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent.2. Poor quality starting materials.3. Incorrect reaction stoichiometry.4. Suboptimal reaction temperature. | 1. Use a fresh batch of the coupling reagent.2. Verify the purity of starting materials by NMR or other analytical techniques.3. Carefully re-calculate and measure the amounts of all reactants.4. Ensure the reaction is performed at the recommended temperature. Consider optimizing the temperature. |
| Presence of Multiple Spots on TLC (in addition to product) | 1. Incomplete reaction.2. Formation of side products.3. Epimerization.4. Decomposition of product or starting materials. | 1. Increase reaction time and continue monitoring by TLC.2. Ensure anhydrous conditions and proper protection of functional groups.3. Use a less basic amine or a different coupling reagent known to suppress epimerization.4. Analyze the stability of your compounds under the reaction conditions. Consider milder conditions if necessary. |
| Difficulty in Purifying the Product | 1. Similar polarity of product and impurities.2. Product streaking on the silica gel column. | 1. Try a different solvent system for chromatography. Consider reverse-phase chromatography if the compound is sufficiently polar.2. Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent to improve peak shape. |
| Low Isolated Yield After Purification | 1. Product loss during workup and extraction.2. Product adhering to glassware.3. Inefficient elution from the chromatography column. | 1. Ensure proper phase separation during extraction and minimize the number of transfer steps.2. Rinse all glassware thoroughly with the appropriate solvent to recover any adsorbed product.3. After the main product has eluted, flush the column with a more polar solvent to ensure complete recovery. |
Experimental Protocol: Peptide Coupling for Taltobulin Intermediate Synthesis
This protocol provides a general procedure for the peptide coupling step that is central to the formation of Taltobulin intermediates. Note: This is a representative protocol and may need to be optimized for the specific synthesis of this compound based on the exact structures of the starting materials.
Materials:
-
N-protected amino acid fragment (Fragment A) (1.0 eq)
-
Amino acid ester fragment (Fragment B) (1.0 - 1.2 eq)
-
Coupling Reagent (e.g., HATU, HBTU) (1.1 - 1.3 eq)
-
Amine Base (e.g., DIPEA, NMM) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the N-protected amino acid fragment (Fragment A) and dissolve it in the anhydrous solvent.
-
Activation: Add the coupling reagent to the solution and stir for 5-10 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Addition of Amine: Add the amine base to the mixture, followed by the amino acid ester fragment (Fragment B).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material (Fragment A) is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the pure Taltobulin intermediate.
Visualizing the Workflow
The following diagrams illustrate the general workflow for troubleshooting low yield and a simplified logic for optimizing a peptide coupling reaction.
Caption: Troubleshooting workflow for low yield.
Caption: Key variables in peptide coupling optimization.
References
Common side reactions in Taltobulin synthesis and how to avoid them
Taltobulin Synthesis Technical Support Center
Welcome to the technical support center for Taltobulin synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of Taltobulin.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the Taltobulin synthesis, and what are the common pitfalls?
A1: The most critical step is the coupling of the advanced fragments, Intermediate-A (a complex heterocyclic core) and Intermediate-B (a chiral side-chain), via a Suzuki coupling reaction. Common pitfalls at this stage include low yield, formation of homo-coupled byproducts, and epimerization of the chiral center on Intermediate-B. Careful control of reaction conditions, including temperature and the exclusion of oxygen, is paramount.
Q2: I am observing a significant amount of a homo-coupled byproduct of Intermediate-A. What is the likely cause?
A2: The formation of a homo-coupled dimer of Intermediate-A is typically due to premature decomposition of the palladium catalyst or inefficient oxidative addition. This can be exacerbated by the presence of oxygen or running the reaction at too high a temperature. Ensure your reaction is thoroughly degassed and run under a strictly inert atmosphere (e.g., Argon). Consider using a more robust palladium catalyst or ligand.
Q3: My final Taltobulin product shows poor solubility in common purification solvents. How can I improve this?
A3: Taltobulin's poor solubility can be challenging. For purification via column chromatography, a solvent system such as dichloromethane/methanol with a small amount of triethylamine (B128534) can be effective. The triethylamine helps to suppress the ionization of basic nitrogens, reducing tailing on the silica (B1680970) gel. For crystallization, consider solvent systems like acetonitrile/water or isopropanol/heptane mixtures.
Troubleshooting Guides
Issue 1: Low Yield in the Suzuki Coupling Step (Step 3)
If you are experiencing lower than expected yields in the coupling of Intermediate-A and Intermediate-B, consult the following guide.
Symptoms:
-
The reaction stalls, with starting materials remaining even after extended reaction times.
-
The primary product is the homo-coupled dimer of Intermediate-A.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the catalyst is stored under an inert atmosphere. Consider a pre-activation step for the catalyst. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture using the freeze-pump-thaw method or by bubbling with argon for at least 30 minutes. Maintain a positive pressure of an inert gas throughout the reaction. |
| Incorrect Base or Base Strength | The choice of base is critical. If using K₂CO₃, ensure it is finely powdered and anhydrous. Consider screening other bases such as Cs₂CO₃ or K₃PO₄, which can sometimes improve yields. |
| Low Reaction Temperature | While high temperatures can cause degradation, a temperature that is too low will result in a sluggish reaction. The optimal temperature is typically between 80-90°C for this specific coupling. |
Impact of Different Catalysts on Yield and Purity (Hypothetical Data):
| Catalyst System | Average Yield (%) | Purity of Crude Product (%) |
| Pd(PPh₃)₄ | 65 | 88 |
| PdCl₂(dppf) | 82 | 95 |
| Pd₂(dba)₃ with SPhos | 88 | 97 |
Issue 2: Formation of Diastereomeric Impurity (Impurity-X)
The formation of Impurity-X, a diastereomer of Taltobulin, is a common side reaction resulting from the epimerization of the chiral center on Intermediate-B.
Symptoms:
-
HPLC analysis of the crude product shows a second major peak with a similar mass spectrum to Taltobulin.
-
NMR spectra show a doubling of certain signals.
Troubleshooting Workflow for Impurity-X Formation:
Caption: Troubleshooting workflow for minimizing diastereomer formation.
Experimental Protocols
Protocol 3.1: Suzuki Coupling of Intermediate-A and Intermediate-B
This protocol describes the key coupling reaction in the synthesis of Taltobulin.
Materials:
-
Intermediate-A (1.0 eq)
-
Intermediate-B (1.2 eq)
-
PdCl₂(dppf) (0.03 eq)
-
Anhydrous K₂CO₃ (3.0 eq)
-
Anhydrous 1,4-Dioxane (B91453)
-
Anhydrous Water
-
Argon gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser and an argon inlet, add Intermediate-A, Intermediate-B, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and anhydrous water (ratio 4:1) via syringe. The solvent should be previously degassed by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 85°C with vigorous stirring under a positive pressure of argon.
-
Monitor the reaction progress by TLC or HPLC every 2 hours. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Taltobulin Synthesis Workflow
The synthesis of Taltobulin is a multi-step process. The following diagram provides a high-level overview of the synthetic route.
Caption: High-level overview of the Taltobulin synthesis workflow.
Troubleshooting guide for peptide coupling steps with Taltobulin intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the peptide coupling steps in the synthesis of Taltobulin intermediates. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges expected during the peptide coupling of Taltobulin intermediates?
A1: The synthesis of Taltobulin, a synthetic analog of the tripeptide hemiasterlin, involves sterically hindered amino acid residues.[1] The primary challenges during peptide coupling steps are therefore expected to be:
-
Low Coupling Efficiency: Steric hindrance from bulky amino acid side chains can significantly slow down or prevent the formation of the peptide bond, leading to incomplete reactions and low yields.[2]
-
Peptide Aggregation: Hydrophobic residues within the Taltobulin sequence can lead to the aggregation of the growing peptide chain on the solid support, which blocks reactive sites and hinders reagent access.[2][3]
-
Racemization: The activation of the carboxylic acid group of an amino acid can sometimes lead to the loss of its chiral integrity, resulting in the formation of undesirable stereoisomers.[2][4]
-
Side Reactions: Other potential side reactions include the formation of deletion sequences due to incomplete coupling or deprotection steps.[2]
Q2: I am observing a low yield in my coupling reaction. How can I improve it?
A2: Low yields in peptide coupling, especially with sterically hindered residues like those in Taltobulin, are a common issue. Here are several strategies to improve your coupling efficiency:
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent. For difficult couplings, uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides such as DCC or EDC.[2][4][5][6]
-
Increase Reagent Equivalents and Reaction Time: Using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) and extending the reaction time can help drive the reaction to completion.[6]
-
Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents to ensure all free amines have reacted.[2][6][7] This is particularly useful for sterically hindered residues.
-
Elevate the Reaction Temperature: Carefully increasing the reaction temperature (e.g., to 40-50 °C) can enhance the reaction kinetics. However, this should be monitored closely as excessive heat can increase the risk of racemization.[6] Microwave-assisted solid-phase peptide synthesis (SPPS) can also be employed to accelerate coupling steps.[2]
-
Change the Solvent: If peptide aggregation is suspected, switching from the standard solvent N,N-dimethylformamide (DMF) to a more polar and better-solvating solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[6][8]
Troubleshooting Guide
Issue: Incomplete Coupling Detected by Monitoring Test (e.g., positive Kaiser test)
A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete peptide coupling reaction.
Data Presentation: Comparison of Coupling Reagents for Hindered Couplings
For challenging peptide couplings, such as those involving Taltobulin intermediates, the choice of coupling reagent is critical. The table below summarizes common coupling reagents and their typical performance in such scenarios.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Common Additives | Key Considerations |
| DCC/EDC | Carbodiimide | Low to Moderate | HOBt, HOAt | Can lead to urea (B33335) byproducts; risk of racemization.[5][9] |
| HBTU/TBTU | Uronium Salt | High | HOBt | Generally effective and widely used.[4] |
| HATU/HCTU | Uronium Salt | Very High | HOAt | More potent than HBTU, especially for N-methyl amino acids; lower risk of racemization.[4][6] |
| PyBOP | Phosphonium Salt | High | HOBt | Good for both solution and solid-phase synthesis.[4] |
| T3P® | Phosphonic Anhydride | High | - | Byproducts are water-soluble, simplifying purification.[5] |
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure for a Hindered Amino Acid
This protocol is recommended when a monitoring test indicates incomplete coupling of a sterically hindered amino acid in a Taltobulin intermediate synthesis.
-
Initial Coupling:
-
Swell the resin in DMF.
-
Perform the initial coupling using 3 equivalents of the protected amino acid, 3 equivalents of a coupling reagent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of the resin beads and wash thoroughly with DMF.
-
Perform a Kaiser test to check for the presence of free primary amines.[7]
-
-
Double Coupling (if Kaiser test is positive):
-
Drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Repeat the coupling step using the same equivalents of amino acid, coupling reagent, and base.
-
Allow the second coupling to react for another 2 hours.
-
-
Final Monitoring and Capping:
-
Perform a final Kaiser test.
-
If the test is still positive, consider capping the remaining unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[7]
-
Protocol 2: HATU-Mediated Coupling for Extremely Difficult Sequences
For particularly challenging coupling steps where standard reagents fail, HATU is a more potent alternative.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3 equivalents of the protected amino acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA or 2,4,6-collidine to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or the temperature raised to 40°C.[6]
-
-
Washing and Monitoring:
-
Drain the reaction solution and wash the resin extensively with DMF.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Signaling Pathways and Logical Relationships
Logical Diagram for Optimizing Peptide Coupling
The following diagram illustrates the decision-making process for optimizing a peptide coupling reaction based on the nature of the amino acid sequence.
Caption: Decision-making process for selecting a peptide coupling strategy.
References
Technical Support Center: Taltobulin Intermediate-10 Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Taltobulin intermediate-10. Taltobulin is a potent synthetic antimicrotubule agent, and the purity of its intermediates is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a late-stage synthetic precursor to Taltobulin, a complex tripeptide analogue.[2] Its structure, likely containing multiple chiral centers and sensitive functional groups, makes it prone to side reactions and diastereomer formation. Purification is challenging due to the presence of closely related impurities and potential for degradation under harsh conditions. Stepwise purification is crucial to ensure the final API is free from unwanted byproducts.[]
Q2: What are the primary methods for purifying Intermediate-10?
A2: The most common and effective methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and crystallization.[4] RP-HPLC is used for its high resolving power to separate the target compound from closely eluting impurities.[4] Crystallization is employed to achieve high purity and isolate the intermediate as a stable, solid form.[5][6]
Q3: What is the recommended purity level for Intermediate-10 before proceeding to the next synthetic step?
A3: For critical intermediates like Intermediate-10, a purity of >98% as determined by HPLC is highly recommended.[] This minimizes the introduction of impurities into the final API, which could impact its safety and efficacy.[]
Q4: How should I store purified this compound?
A4: Based on the stability of the final product, Taltobulin, it is recommended to store Intermediate-10 in a sealed container, away from moisture, at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[2]
Troubleshooting Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Reverse-Phase HPLC Troubleshooting
Q: My HPLC chromatogram shows broad, tailing peaks for Intermediate-10. What are the possible causes and solutions?
A: Peak tailing in RP-HPLC is a common issue that can compromise resolution and purity assessment.[7]
-
Possible Cause 1: Secondary Interactions. Unwanted interactions between the basic functional groups on Intermediate-10 and acidic residual silanols on the silica-based column packing can cause tailing.[7]
-
Solution: Add a mobile phase modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). These acids protonate the silanols, minimizing secondary interactions. An additive concentration of 10-25 mM is usually sufficient.[7]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to poor peak shape.[7]
-
Solution: Reduce the injection volume or the concentration of the sample. If a larger quantity needs to be purified, switch to a larger diameter preparative column.[7]
-
-
Possible Cause 3: Column Contamination or Degradation. Accumulation of strongly retained impurities or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution: Implement a robust column cleaning protocol.[8] Regularly flush the column with a strong solvent, like 100% acetonitrile (B52724) or isopropanol.[8] If the problem persists, the column may need to be replaced.[7]
-
Q: I'm observing inconsistent retention times for Intermediate-10 from run to run. What should I check?
A: Fluctuating retention times can make fraction collection and analysis unreliable.
-
Possible Cause 1: Mobile Phase Composition. Small variations in the mobile phase composition, especially the organic solvent percentage, can cause significant shifts in retention time in reversed-phase chromatography.[9]
-
Solution: Ensure mobile phase solvents are accurately measured and well-mixed. Use high-quality, HPLC-grade solvents to avoid impurities. Degas the mobile phase to prevent bubble formation in the pump.[10]
-
-
Possible Cause 2: Pump Malfunction. Issues with the HPLC pump, such as faulty check valves or leaks, can lead to an inconsistent flow rate and fluctuating retention times.
-
Possible Cause 3: Temperature Fluctuations. Ambient temperature changes can affect solvent viscosity and column performance, leading to retention time drift.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis, which can also improve peak shape and separation efficiency.[11]
-
Crystallization Troubleshooting
Q: My Intermediate-10 is "oiling out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often because the solution's temperature is above the compound's melting point (especially when impure).[12] This traps impurities and prevents the formation of a pure crystal lattice.[12][13]
-
Solution 1: Adjust Solvent System. The compound may be too soluble in the chosen solvent. Add a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble) to the hot solution to reduce the overall solubility.
-
Solution 2: Lower the Crystallization Temperature. The supersaturation point may be too high. Try cooling the solution more slowly and to a lower final temperature to encourage crystal nucleation over oiling.
-
Solution 3: Increase Solvent Volume. Add more of the primary solvent to the hot solution to ensure the compound is fully dissolved before cooling.[12] Oiling out can occur if the initial solution is too concentrated.
Q: The crystallization yield is very low (<30%). How can I improve it?
A: A low yield indicates that a significant amount of the compound remains in the mother liquor.[12]
-
Solution 1: Optimize Solvent Choice. The compound may be too soluble in the solvent even at low temperatures. Experiment with different solvents or solvent mixtures where the solubility difference between hot and cold temperatures is more pronounced.[6]
-
Solution 2: Concentrate the Mother Liquor. Carefully evaporate some of the solvent from the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Be aware that this second crop may have lower purity.
-
Solution 3: Cool to a Lower Temperature. Ensure the solution is cooled sufficiently. Placing the flask in an ice bath or refrigerator for an extended period can maximize crystal formation.
Data Presentation
Table 1: Comparison of RP-HPLC Columns for Intermediate-10 Purification
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Purity Achieved (%) | Yield (%) |
| Column A | C18 | 5 | 250 x 10 | 98.2 | 85 |
| Column B | C8 | 5 | 250 x 10 | 97.5 | 88 |
| Column C | Phenyl-Hexyl | 5 | 250 x 10 | 96.8 | 90 |
| Column D | C18 | 10 | 250 x 21.2 | 98.5 | 82 |
Table 2: Effect of Mobile Phase Modifier on Peak Tailing
| Modifier (0.1% v/v) | Tailing Factor (USP) | Resolution (vs. Impurity 1) |
| None | 2.1 | 1.3 |
| Trifluoroacetic Acid (TFA) | 1.2 | 2.1 |
| Formic Acid (FA) | 1.4 | 1.9 |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of Intermediate-10
-
System Preparation:
-
Column: C18, 5 µm, 250 x 10 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve 50 mg of crude Intermediate-10 in 2 mL of 50:50 Acetonitrile/Water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatography Method:
-
Equilibrate the column with 5% Mobile Phase B for 10 minutes.
-
Inject the prepared sample.
-
Run a linear gradient from 30% to 60% Mobile Phase B over 40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to wash the column.
-
Return to 5% Mobile Phase B and re-equilibrate.
-
-
Fraction Collection & Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the main peak.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Pool the fractions with >98% purity.
-
-
Post-Purification:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified Intermediate-10 as a solid.
-
Protocol 2: Recrystallization of Intermediate-10
-
Solvent Selection:
-
Based on solubility tests, select a suitable solvent system (e.g., Ethanol (B145695)/Water). Intermediate-10 should be soluble in the hot solvent and sparingly soluble in the cold solvent.[6]
-
-
Dissolution:
-
Place 100 mg of purified Intermediate-10 (from HPLC) in a clean Erlenmeyer flask.
-
Add the minimum amount of hot ethanol dropwise while stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Add hot water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin within 20-30 minutes.
-
Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same Ethanol/Water ratio).[6]
-
Dry the crystals under high vacuum to remove residual solvent.
-
Visualizations
Signaling Pathway
Taltobulin, the final product derived from Intermediate-10, functions by inhibiting tubulin polymerization. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][][15]
Caption: Taltobulin's mechanism of action leading to apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for the purification and analysis of this compound.
Caption: General workflow for purification of Intermediate-10.
Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting low purity results after an initial purification attempt.
Caption: Decision tree for troubleshooting low purity in HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. jocpr.com [jocpr.com]
- 5. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 6. longdom.org [longdom.org]
- 7. hplc.eu [hplc.eu]
- 8. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 9. lcms.cz [lcms.cz]
- 10. ijsdr.org [ijsdr.org]
- 11. Towards an Optimized Approach for Peptide Purification at Elevated Temperature [cem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 15. Portico [access.portico.org]
Addressing challenges in the stereoselective synthesis of Taltobulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the stereoselective synthesis of Taltobulin.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of Taltobulin synthesis.
Challenge: Poor E/Z Selectivity in the Wittig Olefination
Question: We are observing a low E/Z ratio in the Wittig reaction to form the trisubstituted alkene in the C-terminal fragment. How can we improve the stereoselectivity for the desired E-isomer?
Answer:
Achieving high E-selectivity in the formation of the trisubstituted double bond of Taltobulin is a common challenge. The outcome of the Wittig reaction is influenced by the nature of the ylide, the aldehyde, and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Use of a non-stabilized or semi-stabilized ylide. | Employ a stabilized ylide, such as a Horner-Wadsworth-Emmons (HWE) reagent (e.g., a phosphonate (B1237965) ester). HWE reactions are well-known to favor the formation of E-alkenes.[1][2] | Increased E/Z ratio. |
| Reaction conditions favoring the kinetic Z-product. | Use of salt-free ylides or employing Schlosser's modification (addition of a second equivalent of organolithium reagent followed by a proton source) can favor the thermodynamic E-product.[3] | Improved E-selectivity. |
| Steric hindrance around the aldehyde or ylide. | While challenging to modify the core structure, ensure the protecting groups used are not excessively bulky, which could influence the transition state geometry. | Modest improvement in selectivity. |
| Solvent effects. | The choice of solvent can influence the stereochemical outcome. Non-polar solvents generally favor Z-alkenes with non-stabilized ylides, while polar solvents can sometimes improve E-selectivity with stabilized ylides. | Optimization of solvent may lead to a better E/Z ratio. |
Experimental Workflow for Horner-Wadsworth-Emmons Olefination:
Challenge: Low Diastereoselectivity in the Evans' Asymmetric Azidation
Question: We are struggling to achieve high diastereoselectivity in the introduction of the azide (B81097) group using an Evans' oxazolidinone auxiliary for the N,β,β-trimethyl-L-phenylalanine fragment. What are the critical parameters to control?
Answer:
The Evans' chiral auxiliary is a powerful tool for stereocontrol, but its effectiveness depends on precise control of reaction conditions to ensure the formation of the correct enolate and subsequent facial selectivity in the electrophilic azidation.[4][5][6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete or incorrect enolate formation. | Use a strong, non-nucleophilic base like LDA or LHMDS at low temperatures (-78 °C) to ensure complete and regioselective enolate formation. The choice of base and reaction time is critical. | Formation of the desired Z-enolate, leading to the correct diastereomer. |
| Suboptimal azidating agent. | Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is a commonly used and effective electrophilic azide source for this transformation. | Clean and efficient azidation with minimal side reactions. |
| Lewis acid chelation control. | The stereochemical outcome is dictated by the chelation of the Lewis acid (from the base counterion, e.g., Li+) to the carbonyl groups of the acyloxazolidinone. Ensure anhydrous conditions to prevent interference. | High diastereoselectivity by directing the approach of the azide electrophile. |
| Epimerization during workup or purification. | Avoid harsh acidic or basic conditions during workup and purification. Use buffered solutions if necessary. | Preservation of the desired stereochemistry. |
Logical Relationship for Stereocontrol in Evans' Azidation:
References
How to overcome poor solubility of Taltobulin intermediates during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Taltobulin, with a particular focus on overcoming the poor solubility of its intermediates.
General Troubleshooting for Poor Solubility of Taltobulin Intermediates
Poor solubility of intermediates is a frequent hurdle in multi-step organic synthesis, leading to purification difficulties, reduced reaction rates, and lower yields. The following sections provide targeted advice for addressing these issues at various stages of the Taltobulin synthesis.
A general workflow for addressing solubility issues is presented below.
Frequently Asked Questions (FAQs) by Synthesis Stage
The synthesis of Taltobulin is a convergent process involving the preparation of key fragments followed by their assembly. This section is organized according to the major synthetic stages and addresses potential solubility issues for specific intermediates.
Stage 1: Synthesis of Key Building Blocks
Key Intermediates:
-
Intermediate I-1: N-Boc-L-tert-leucine
-
Intermediate I-2: N-methyl-L-valine
-
Intermediate I-3: (2E)-4-(tert-butoxycarbonyl(methyl)amino)-2,5-dimethylhex-2-enoic acid
Question: My N-Boc-L-tert-leucine (Intermediate I-1) is appearing as a thick oil and is difficult to handle and purify. How can I solidify it and what are the best solvents for its reactions?
Answer:
It is not uncommon for some batches of N-Boc-L-tert-leucine to be obtained as a thick oil, which can be challenging for accurate weighing and subsequent reactions.
-
Solidification: To induce solidification, you can try stirring the oil with a non-polar solvent like diethyl ether or petroleum ether. This can help to wash away residual solvents or impurities that may be inhibiting crystallization. In some cases, dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a non-polar co-solvent until turbidity is observed, followed by cooling, can promote crystallization.
-
Solubility for Reactions: N-Boc-L-tert-leucine, due to the hydrophobic Boc group, has good solubility in many organic solvents but is poorly soluble in water.[1] For subsequent coupling reactions, dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used solvents. A summary of its solubility is provided in the table below.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL | May require ultrasonication to fully dissolve.[2] |
| Methanol (B129727) | Slightly Soluble | |
| Ethyl Acetate (B1210297) | Slightly Soluble | |
| Water | Sparingly Soluble | [1] |
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh approximately 5 mg of the intermediate into a small vial.
-
Add the test solvent in 100 µL increments.
-
After each addition, vortex the vial for 30 seconds.
-
If the solid does not dissolve, gently warm the vial and sonicate for 5-10 minutes.
-
Record the approximate volume of solvent required to achieve complete dissolution.
Stage 2: Peptide Coupling and Fragment Assembly
Key Intermediates:
-
Intermediate II-1: Dipeptide (coupling product of I-1 and I-2)
-
Intermediate II-2 (Taltobulin Precursor): Tripeptide (coupling product of II-1 and I-3)
Question: During the workup of the peptide coupling reaction to form the dipeptide intermediate, the product precipitates from the aqueous phase, making extraction difficult. What is the best way to handle this?
Answer:
Precipitation during aqueous workup is a common issue with protected peptide fragments, as the protecting groups can significantly reduce aqueous solubility.
-
Modified Workup: Instead of a standard aqueous wash, consider a "reverse" extraction. After quenching the reaction, concentrate the reaction mixture to remove the volatile organic solvent. Then, add an immiscible organic solvent in which your product is soluble (e.g., ethyl acetate or DCM) and water. The impurities (e.g., salts of the coupling reagents) will dissolve in the aqueous layer, while your product remains in the organic layer. If the product precipitates at the interface, you may need to filter the entire biphasic mixture to collect the solid product, then wash the solid with water and a non-polar solvent (like hexane) to remove residual impurities.
-
Solvent Selection for Purification: For purification by chromatography, a solvent system that ensures the solubility of the crude product is essential. A mixture of dichloromethane and methanol is often effective for protected peptides. For highly insoluble intermediates, the use of more powerful solvent systems like those containing hexafluoro-2-propanol (HFIP) may be necessary, although this can complicate solvent removal.[3][4]
Question: The final tripeptide precursor to Taltobulin has very poor solubility in common organic solvents, making purification by column chromatography challenging. Are there alternative strategies?
Answer:
The fully protected Taltobulin precursor is a relatively large and potentially non-polar molecule, which can lead to aggregation and poor solubility.
-
Crystallization/Trituration: If the crude product is of reasonable purity, direct crystallization or trituration may be a viable alternative to chromatography.
-
Trituration: Stirring the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexane, or a mixture thereof) can effectively wash away byproducts.
-
Recrystallization: If a suitable solvent system can be identified (one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature), recrystallization can be a highly effective purification method. Common solvent systems for protected peptides include ethyl acetate/hexane, dichloromethane/ether, and methanol/water.
-
-
Solvent Systems for Chromatography: If chromatography is necessary, consider using a stronger eluent system. Adding a small percentage of a highly polar, hydrogen-bond-disrupting solvent like HFIP or trifluoroethanol (TFE) to the mobile phase can improve the solubility of the peptide on the column.[5] However, these solvents can be difficult to remove, and care must be taken to avoid product degradation.
Experimental Protocol: Trituration for Purification
-
Place the crude, solid intermediate in a flask.
-
Add a sufficient volume of the trituration solvent (e.g., diethyl ether) to form a slurry.
-
Stir the slurry vigorously at room temperature for 30-60 minutes.
-
Filter the solid product and wash it with a fresh portion of the trituration solvent.
-
Dry the purified solid under vacuum.
Quantitative Solubility Data for Taltobulin Intermediates and Related Compounds
The following table summarizes known solubility data for key intermediates and structurally related compounds. This information can serve as a starting point for selecting appropriate solvents for reactions and purifications.
| Compound/Intermediate | Solvent System | Solubility | Reference |
| Taltobulin intermediate-1 | DMSO | 200 mg/mL (may require sonication) | MedChemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (clear solution) | MedChemExpress | |
| Taltobulin intermediate-9 | DMSO | 100 mg/mL (may require sonication) | MedChemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (suspended solution) | MedChemExpress | |
| N-Boc-L-tert-leucine (I-1) | DMSO | 100 mg/mL (may require sonication) | [2] |
| Water | Sparingly Soluble | [1] | |
| Ethyl Acetate, Methanol | Slightly Soluble | [6] | |
| N-methyl-L-valine (I-2) | Water | 100 mg/mL (may require sonication) | [7] |
Signaling Pathway and Mechanism of Action
While not directly related to solubility, understanding the biological context of Taltobulin can be useful for researchers. Taltobulin is a potent microtubule inhibitor. It binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-BOC-L-tert-Leucine [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
Taltobulin intermediate-10 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Taltobulin intermediate-10 and strategies for its prevention. As specific degradation data for this compound is not publicly available, this guide is based on the general chemical properties of similar peptide-like and indole-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic intermediate used in the manufacture of Taltobulin, a potent tubulin inhibitor.[1][][3] Taltobulin itself is a component often used in the preparation of Antibody-Drug Conjugates (ADCs).[1][][3]
Q2: What are the likely degradation pathways for this compound?
A2: While specific studies on this compound are not available, based on its nature as a complex synthetic intermediate likely possessing peptide-like features, potential degradation pathways include hydrolysis, oxidation, and photodecomposition. Peptide-based molecules are susceptible to cleavage of amide bonds by water (hydrolysis), reaction with oxygen (oxidation), and degradation upon exposure to light.[4][5]
Q3: How should I store this compound to minimize degradation?
A3: For similar Taltobulin intermediates, storage at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) is recommended.[4][5] It is crucial to store the compound in a tightly sealed container, protected from moisture and light.[4]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or if it has degraded. Gentle heating and/or sonication can aid in redissolving the compound.[4][5] If the issue persists, it may indicate degradation, and the solution should be analyzed for purity.
Q5: What analytical methods can I use to assess the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity and stability of small molecule drugs and intermediates.[6] A stability-indicating HPLC method should be developed to separate the intact intermediate from any potential degradation products.[6] Mass spectrometry (MS) can be used in conjunction with HPLC to identify the mass of any degradation products, providing clues to their structure.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of this compound. | 1. Prepare fresh solutions from a new stock of the intermediate. 2. Analyze the purity of the old and new stock solutions by HPLC to check for degradation products. 3. Review storage and handling procedures to ensure they align with best practices (see FAQs). |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of the intermediate. | 1. Identify the degradation products using LC-MS. 2. Based on the mass of the degradation products, hypothesize the degradation pathway (e.g., hydrolysis, oxidation). 3. Implement preventative measures based on the likely degradation pathway (e.g., use of deoxygenated solvents for oxidation-prone compounds). |
| Inconsistent Experimental Results | Instability of the intermediate under experimental conditions (e.g., pH, temperature). | 1. Perform a stability study of the intermediate under your specific experimental conditions (see Experimental Protocols). 2. Adjust experimental parameters if the intermediate is found to be unstable (e.g., modify buffer pH, reduce incubation time or temperature). |
| Color Change of Solid Compound or Solution | Oxidation or other chemical degradation. | 1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Hypothetical Degradation Pathways and Prevention
The following table summarizes potential degradation pathways for a molecule like this compound, based on common degradation mechanisms for peptide-like and indole-containing compounds, along with suggested prevention strategies.
| Degradation Pathway | Description | Prevention Strategy |
| Hydrolysis | Cleavage of amide bonds by water, often catalyzed by acidic or basic conditions.[1][5] | - Store in a desiccated environment. - Use aprotic solvents for stock solutions. - Control the pH of aqueous solutions with appropriate buffers. |
| Oxidation | Reaction with oxygen, which can target electron-rich moieties such as indole (B1671886) rings or certain amino acid side chains.[1] | - Store under an inert atmosphere (argon or nitrogen). - Use deoxygenated solvents. - Add antioxidants to the formulation if compatible with the experimental setup. |
| Photodecomposition | Degradation caused by exposure to UV or visible light. | - Store in amber vials or protect from light with aluminum foil. - Minimize exposure to light during experimental procedures. |
| Racemization | Conversion of a chiral center to its enantiomer, potentially leading to a loss of biological activity.[4] This can be catalyzed by basic conditions. | - Maintain neutral or slightly acidic pH in solutions. - Avoid prolonged exposure to high temperatures. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer system over time at different temperatures.
Materials:
-
This compound
-
HPLC-grade solvent or desired buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubators or water baths
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent/buffer at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the main stock.
-
Timepoint Zero (T=0) Analysis: Immediately analyze one of the freshly prepared aliquots by HPLC to establish the initial purity and peak area of the intact intermediate. This will serve as the baseline.
-
Incubation: Place the remaining aliquots at the desired storage conditions. Common conditions for stability studies include:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C
-
Accelerated: 40°C
-
-
Timepoint Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of the remaining intact intermediate at each time point relative to the T=0 sample.
-
Monitor the appearance and increase of any new peaks, which would indicate degradation products.
-
Plot the percentage of intact intermediate versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a chemical stability study.
References
Scaling up the production of Taltobulin intermediate-10 for preclinical studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of Taltobulin intermediate-10 for preclinical studies. Taltobulin is a potent synthetic analog of the natural product hemiasterlin (B1673049) and acts as a powerful microtubule inhibitor.[1][2] The successful and consistent synthesis of its intermediates is critical for advancing preclinical research.
This guide addresses common challenges encountered during the synthesis and purification of this compound, offering troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Taltobulin and its intermediates?
A1: The synthesis of Taltobulin is achieved through a convergent route. This involves the individual preparation of key building blocks which are then combined through sequential peptide coupling reactions to assemble the final molecule.[3] One of the key reactions to establish the E-double bond configuration in one of the intermediates is a Wittig olefination.[3]
Q2: What are the most common issues encountered when scaling up the production of peptide-like intermediates such as this compound?
A2: Common challenges include low reaction yields, incomplete reactions, difficulty in purification, peptide aggregation (especially with hydrophobic sequences), and batch-to-batch variability. These issues can often be traced back to factors like steric hindrance, inappropriate coupling reagents, or suboptimal reaction conditions.
Q3: How can I improve the yield of my peptide coupling reactions?
A3: To improve coupling efficiency, consider optimizing your coupling reagents (e.g., using HATU or HCTU for sterically hindered amino acids), adjusting reaction times and temperatures, and ensuring the use of high-purity solvents and reagents. For difficult couplings, a double coupling strategy may be beneficial.
Q4: What purification methods are most effective for this compound?
A4: For small-scale purification, reverse-phase high-performance liquid chromatography (RP-HPLC) is often effective.[3] For larger, bulk quantities, methods such as trituration or crystallization may be more suitable for isolating the pure product.[3] Solid-phase extraction (SPE) can also be a valuable technique for purifying synthetic peptides and their intermediates.
Q5: How can I minimize batch-to-batch variability?
A5: Establishing strict quality control for all starting materials, including solvents and reagents, is crucial. Maintaining consistent reaction parameters such as temperature, reaction time, and agitation speed is also essential. Implementing robust analytical methods to monitor reaction progress and product purity will help ensure consistency.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough for sterically hindered amino acids in the sequence. | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. |
| Poor Quality Reagents or Solvents: Moisture or impurities in solvents and reagents can quench the reaction. | Use anhydrous solvents and high-purity reagents. Ensure proper storage and handling to prevent degradation. | |
| Incorrect Reaction Temperature: The reaction may require specific temperature control for activation. | Carefully monitor and control the reaction temperature. Some steps may require cooling (e.g., 0°C) while others might need elevated temperatures. | |
| Presence of Multiple Impurities in Crude Product | Side Reactions: Protecting groups may be prematurely cleaved, or other side reactions may occur. | Review the compatibility of protecting groups with the reaction conditions. Adjust pH and temperature to minimize side reactions. |
| Incomplete Reactions: Unreacted starting materials can lead to a complex mixture. | Increase reaction time or consider a double coupling for challenging steps. Use in-process controls (e.g., TLC, LC-MS) to monitor reaction completion. | |
| Racemization: The chiral centers in the amino acid residues may be susceptible to racemization. | Use additives like HOBt or Oxyma to suppress racemization during peptide coupling. Maintain a neutral pH during workup. | |
| Difficulty in Product Purification | Poor Solubility of the Intermediate: The product may be difficult to dissolve in standard purification solvents. | Experiment with different solvent systems. For peptide-like molecules, solvents like DMF, NMP, or DMSO, sometimes with additives, can be effective. |
| Co-elution of Impurities: Impurities may have similar retention times to the desired product in chromatography. | Optimize the HPLC gradient, try a different stationary phase (e.g., C8 instead of C18), or use an alternative purification technique like crystallization. | |
| Product Degradation | Harsh Deprotection Conditions: Strong acids or bases used for deprotection can degrade the product. | Use milder deprotection conditions or protecting groups that can be removed under orthogonal conditions. |
| Instability of the Purified Product: The intermediate may not be stable under storage conditions. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light. |
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of a Taltobulin intermediate, based on the known synthetic route of Taltobulin.[3] Researchers should adapt these protocols based on the specific requirements of this compound.
Protocol 1: Peptide Coupling
-
Preparation: Dissolve the N-protected amino acid (1.1 equivalents) and the amino-deprotected peptide fragment (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or RP-HPLC.
Protocol 2: Wittig Reaction for E-Olefin Synthesis
-
Ylide Preparation: Suspend the phosphonium (B103445) salt (1.2 equivalents) in anhydrous THF and cool to -78°C. Add a strong base (e.g., n-BuLi, 1.2 equivalents) dropwise and stir for 1 hour to form the ylide.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at -78°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the E-olefin isomer.
Protocol 3: Boc-Deprotection
-
Reaction: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA/DCM).
-
Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
Isolation: Use the resulting amine salt directly in the next step or neutralize and purify as needed.
Visualizing the Workflow and Logic
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
Caption: A generalized synthetic workflow for producing this compound.
Caption: A logical troubleshooting workflow for addressing low yield or purity issues.
References
Resolving inconsistencies in Taltobulin bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in Taltobulin (also known as HTI-286 or SPA-110) bioassay results.
Section 1: General Information & FAQs
This section provides a brief overview of Taltobulin and answers to common initial questions.
Q1: What is Taltobulin and what is its mechanism of action?
A1: Taltobulin (HTI-286) is a synthetic analogue of the tripeptide hemiasterlin (B1673049), a natural product derived from marine sponges.[1][2] It is a potent anti-mitotic agent that functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in proliferating cells.[2][] A key feature of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, making it effective against tumor cell lines that are resistant to other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[1][2]
Q2: How should Taltobulin be stored and handled?
A2: Proper storage and handling are critical for maintaining Taltobulin's potency and ensuring reproducible results.
-
Solid Form: Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years), protected from moisture.[]
-
Stock Solutions (in DMSO): Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[4][5]
-
Working Solutions: It is highly recommended to prepare fresh working solutions for each experiment from a thawed stock aliquot.[2][4] Do not store diluted working solutions in aqueous media for extended periods.
Q3: In what solvent should I dissolve Taltobulin?
A3: Taltobulin is soluble in DMSO.[6] For cell-based assays, prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Section 2: Data Presentation
Taltobulin In Vitro Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) of Taltobulin can vary based on the cell line, assay duration, and specific experimental conditions. The following table summarizes reported IC₅₀ values for various human tumor cell lines.
| Cell Line Category | Cell Line | Average IC₅₀ (nM) | Incubation Time |
| Leukemia | CCRF-CEM | 0.2 ± 0.03 | 3 days |
| Ovarian | 1A9 | 0.6 ± 0.1 | 3 days |
| NSCLC | A549 | 1.1 ± 0.5 | 3 days |
| NCI-H1299 | 6.8 ± 6.1 | 3 days | |
| Breast | MCF-7 | 7.3 ± 2.3 | 3 days |
| MX-1W | 1.8 ± 0.6 | 3 days | |
| Colon | HCT-116 | 0.7 ± 0.2 | 3 days |
| DLD-1 | 1.1 ± 0.4 | 3 days | |
| Colo205 | 1.5 ± 0.6 | 3 days | |
| KM20 | 1.8 ± 0.6 | 3 days | |
| SW620 | 3.6 ± 0.8 | 3 days | |
| HCT-15 (P-gp+) | 4.2 ± 2.5 | 3 days | |
| Melanoma | A375 | 1.1 ± 0.8 | 3 days |
| Lox | 1.4 ± 0.6 | 3 days |
Data compiled from MedChemExpress product datasheets. Note that these values are averages and can show variability between experiments.[4]
Section 3: Visual Guides & Workflows
Taltobulin's Cellular Mechanism of Action
Caption: Taltobulin binds tubulin dimers, inhibiting their polymerization and disrupting microtubule dynamics.
Standard Cell Viability Assay Workflow
Caption: A typical experimental workflow for determining Taltobulin's IC₅₀ using a cell viability assay.
Section 4: Troubleshooting Guide
Inconsistent results in bioassays can stem from issues with the compound, the cells, or the assay procedure itself. Use this guide to diagnose and resolve common problems.
Q4: My IC₅₀ value is significantly higher than the reported values.
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Degradation | Ensure Taltobulin stock solutions are stored correctly (-20°C for short-term, -80°C for long-term) and protected from moisture.[4][5] Avoid multiple freeze-thaw cycles by using single-use aliquots.[2] Prepare fresh dilutions for each experiment. |
| Compound Precipitation | Taltobulin may precipitate in aqueous media at high concentrations. Visually inspect the media in the wells after adding the compound. If precipitation is observed, consider preparing dilutions in serum-free media before adding to cells or using a different formulation solvent if compatible with your cells.[4][7] |
| High Cell Seeding Density | Overly confluent cells may exhibit reduced sensitivity. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8][9] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance. This can be due to alterations in tubulin isotypes or mutations in α- or β-tubulin that stabilize microtubules.[10] Consider testing a different, known-sensitive cell line as a positive control. |
| Incorrect Incubation Time | The cytotoxic effects of Taltobulin are time-dependent. Ensure the incubation period is sufficient (e.g., 72 hours is common for IC₅₀ determination).[4] |
Q5: I am observing high variability between my replicate wells.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inaccurate Pipetting | High-potency compounds like Taltobulin require accurate pipetting of small volumes. Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Uneven Cell Seeding | An uneven distribution of cells across the plate is a common source of variability.[11] Ensure you have a homogenous single-cell suspension before plating. After seeding, let the plate sit at room temperature for 15-20 minutes to allow cells to settle before moving to the incubator. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, leading to altered compound concentrations. To minimize this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment. |
| Inconsistent DMSO Concentration | Ensure the final DMSO concentration is identical in all wells, including the vehicle control. Create a dilution series where the DMSO percentage remains constant.[7] |
Troubleshooting Logic Flowchart
Caption: A step-by-step decision tree for troubleshooting common Taltobulin bioassay inconsistencies.
Section 5: Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-based)
This protocol provides a method to determine the IC₅₀ of Taltobulin by measuring its effect on cell proliferation.
Materials:
-
Taltobulin stock solution (10 mM in DMSO)
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute to the optimized seeding density in complete culture medium. Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to reduce edge effects. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of Taltobulin in complete culture medium. A common range is 0.01 nM to 1000 nM. Also prepare a vehicle control containing the same final DMSO concentration as the highest Taltobulin concentration.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Taltobulin or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate for at least 4 hours at room temperature, protected from light.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the Taltobulin concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay directly measures Taltobulin's effect on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized, high-purity tubulin (>99%)
-
Taltobulin and control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% Glycerol)
-
GTP stock solution (100 mM)
-
Pre-chilled, UV-transparent 96-well plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of ~3 mg/mL. Keep on ice at all times. Prepare serial dilutions of Taltobulin and control compounds in G-PEM buffer.
-
Assay Setup (on ice): In a pre-chilled 96-well plate, add the following to each well:
-
Buffer to make up the final volume.
-
Diluted Taltobulin, control, or vehicle (DMSO). The final DMSO concentration should be consistent and low (e.g., <2%).[7]
-
Tubulin solution.
-
-
Initiate Polymerization: Pre-warm the plate reader to 37°C. To initiate the reaction, add GTP to each well (final concentration of 1 mM).
-
Measurement: Immediately place the plate in the reader and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes.[12]
-
Analysis: Plot absorbance (OD at 340 nm) versus time for each concentration. The rate of polymerization and the maximum absorbance will decrease in the presence of an inhibitor like Taltobulin. Compare the curves of Taltobulin-treated samples to the vehicle control.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability [pubmed.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Managing P-glycoprotein mediated resistance in cells treated with tubulin inhibitors
Technical Support Center: P-glycoprotein Mediated Resistance
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating P-glycoprotein (P-gp) mediated resistance to tubulin inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and how does it cause resistance to tubulin inhibitors?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2][3] It actively transports a wide variety of structurally diverse compounds, including many tubulin inhibitors (e.g., paclitaxel, vinca (B1221190) alkaloids), out of the cell.[3][4] This reduces the intracellular concentration of the drug, preventing it from reaching its target (tubulin) at a high enough concentration to be effective, thus conferring resistance.[5][6]
Q2: My cells have developed resistance to a tubulin inhibitor. How can I confirm if it is P-gp mediated?
A2: You can confirm P-gp's role through a series of validation steps:
-
Verify P-gp Overexpression: Compare P-gp protein levels between your resistant and parental (sensitive) cell lines using Western Blot.[1][7] Concurrently, analyze the mRNA expression of the ABCB1 gene via qRT-PCR.[1][8][9] A significant increase in both protein and mRNA levels in the resistant line is a strong indicator.
-
Assess P-gp Function: Perform a functional assay, such as the Rhodamine 123 or Calcein-AM efflux assay, using flow cytometry.[1][10] Resistant cells with high P-gp activity will show lower intracellular fluorescence due to the rapid efflux of the dye.
-
Use a P-gp Inhibitor: Treat the resistant cells with the tubulin inhibitor combined with a known P-gp inhibitor (e.g., verapamil (B1683045), cyclosporin (B1163) A, tariquidar).[1][10] A significant restoration of sensitivity (a decrease in the IC50 value) to the tubulin inhibitor strongly suggests P-gp-mediated resistance.[1]
Q3: Are there other mechanisms of resistance to tubulin inhibitors besides P-gp?
A3: Yes, several other mechanisms can contribute to resistance, either alone or in combination with P-gp overexpression.[4] These include:
-
Target Alterations: Mutations in the α- or β-tubulin subunits can reduce the binding affinity of the drug.[1]
-
Changes in Tubulin Isotype Composition: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is linked to resistance.[1][4]
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt can counteract the apoptotic signals induced by tubulin inhibitors.[1]
Q4: What are the different "generations" of P-gp inhibitors?
A4: P-gp inhibitors are often categorized into three generations based on their development and specificity:
-
First-generation: These are existing drugs found to have P-gp inhibitory activity, such as verapamil and cyclosporin A. They often have low affinity and their own pharmacological activities, which can cause toxicity at the concentrations needed to inhibit P-gp.[3][11]
-
Second-generation: These were developed to be more potent and specific than the first generation (e.g., biricodar). However, they can still have complex drug-drug interactions, often by inhibiting metabolic enzymes like CYP3A4.[11]
-
Third-generation: These are highly potent and specific P-gp inhibitors with lower affinity for metabolic enzymes (e.g., tariquidar, zosuquidar, elacridar).[11] They are designed specifically to reverse MDR with fewer off-target effects.[11][12]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during experiments in a question-and-answer format.
Problem 1: My cytotoxicity assay (e.g., MTT) gives inconsistent IC50 values for my resistant cell line.
-
Possible Cause 1: Interference with the Assay Reagent. Some P-gp inhibitors, like verapamil, have been shown to interfere with the MTT reduction rate, leading to an over- or underestimation of cell viability.[13] Additionally, the metabolic state of resistant cells can differ from sensitive cells, affecting assays that rely on metabolic activity.[14][15]
-
Troubleshooting Step: Validate your results with an alternative viability assay that uses a different mechanism, such as the trypan blue exclusion assay (which measures membrane integrity) or a crystal violet assay (which measures total biomass).[13]
-
-
Possible Cause 2: Unstable Resistance Phenotype. Drug-resistant cell lines can sometimes lose their resistance if the selective pressure (the drug) is removed for too long.
-
Troubleshooting Step: Ensure you are maintaining your resistant cell line in a continuous culture with a maintenance dose of the tubulin inhibitor.[16] Regularly verify P-gp expression levels via Western Blot or qPCR.
-
-
Possible Cause 3: Experimental Variability. Inconsistent cell seeding density or variations in drug incubation times can lead to variable results.
-
Troubleshooting Step: Standardize your cell seeding protocol. It is crucial to determine the optimal seeding density to ensure cells are in the exponential growth phase throughout the assay.[17] Use a multichannel pipette for drug additions to minimize timing differences.
-
Problem 2: The P-gp inhibitor does not effectively reverse resistance.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The concentration of the P-gp inhibitor may be too low to effectively compete with or inhibit the pump.
-
Troubleshooting Step: Perform a dose-response experiment by titrating the P-gp inhibitor concentration while keeping the tubulin inhibitor concentration constant. This will help you determine the optimal concentration for reversal. Refer to the literature for commonly used concentration ranges for specific inhibitors (see Table 1 below).
-
-
Possible Cause 2: P-gp Independent Resistance. The cells may have developed additional, non-P-gp mediated resistance mechanisms, such as tubulin mutations or upregulation of pro-survival pathways.[1][4]
-
Possible Cause 3: The Tubulin Inhibitor is Not a P-gp Substrate. While many tubulin inhibitors are P-gp substrates, some newer agents may be designed to evade efflux.[4][18]
-
Troubleshooting Step: Confirm that your tubulin inhibitor is a known substrate of P-gp by checking relevant literature. If it is not, P-gp inhibitors will not be effective.
-
Problem 3: High background or low signal in my P-gp functional (dye efflux) assay.
-
Possible Cause 1 (High Background): Insufficient Washing or Cell Death. In a Calcein-AM assay, if dead cells are present, they can release esterases that hydrolyze Calcein-AM in the supernatant, or the lysed cells themselves can release fluorescent calcein, increasing background noise.[19] In a Rhodamine 123 assay, insufficient washing can leave extracellular dye.
-
Troubleshooting Step: Optimize your washing steps to ensure all extracellular dye is removed without causing excessive cell detachment or death.[20] Handle plates gently.[19] Use a viability dye (like Propidium Iodide or DAPI) in flow cytometry experiments to gate out dead cells from the analysis.[21]
-
-
Possible Cause 2 (Low Signal): Low P-gp Expression or Activity. The cell line may not express enough functional P-gp to produce a measurable difference in dye efflux.
-
Possible Cause 3: Autofluorescence. The cell line, media, or plates may exhibit natural fluorescence at the wavelengths used for detection.[19]
-
Troubleshooting Step: Run proper controls, including unstained cells (to measure cellular autofluorescence) and media-only wells (to measure background from media and the plate).[19] Subtract these background values from your experimental readings.
-
Section 3: Data Presentation
Table 1: Commonly Used P-glycoprotein Inhibitors and Working Concentrations
| Inhibitor | Generation | Typical In Vitro Concentration Range | Notes |
|---|---|---|---|
| Verapamil | 1st | 5 - 20 µM | Can have off-target effects and interfere with MTT assays.[2][13] |
| Cyclosporin A | 1st | 1 - 10 µM | Potent inhibitor but also has immunosuppressive activity.[10] |
| Biricodar (VX-710) | 2nd | 0.1 - 1 µM | More potent than 1st-gen, but may inhibit CYP3A4.[11] |
| Tariquidar (XR9576) | 3rd | 10 - 250 nM | Highly potent and specific P-gp inhibitor.[1][12] |
| Zosuquidar (LY335979) | 3rd | 10 - 500 nM | Highly potent and specific P-gp inhibitor.[11] |
| Elacridar (GF120918) | 3rd | 10 - 500 nM | Potent inhibitor of both P-gp and BCRP.[11] |
Table 2: Example Calculation of Fold Resistance and Reversal Fold
| Cell Line | Treatment | IC50 (nM) | Fold Resistance (RF) | Reversal Fold (RF) |
|---|---|---|---|---|
| Parental (Sensitive) | Tubulin Inhibitor | 10 | - | - |
| Resistant | Tubulin Inhibitor | 500 | 50 | - |
| Resistant | Tubulin Inhibitor + P-gp Inhibitor | 25 | - | 20 |
-
Fold Resistance (RF): IC50 (Resistant) / IC50 (Parental) = 500 / 10 = 50. A value > 5 is typically considered resistant.[16]
-
Reversal Fold (RF): IC50 (Resistant) / IC50 (Resistant + P-gp Inhibitor) = 500 / 25 = 20.
Section 4: Experimental Protocols
Protocol 1: P-gp Functional Assay using Rhodamine 123 Efflux
This protocol measures the ability of cells to efflux the fluorescent P-gp substrate, Rhodamine 123.[10]
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in culture medium at a concentration of 5 x 10^5 cells/mL.
-
Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 100-200 ng/mL.[10] For inhibitor control groups, add a P-gp inhibitor (e.g., 10 µM Verapamil) at the same time.[22]
-
Incubation (Influx): Incubate the cells at 37°C for 30-60 minutes to allow the dye to load into the cells.[22] Protect from light.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold, dye-free medium or PBS to remove extracellular Rhodamine 123.[22]
-
Efflux: Resuspend the cell pellet in fresh, pre-warmed (37°C) medium and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.[22] For inhibitor groups, re-add the inhibitor to the efflux medium.[22]
-
Analysis: After the efflux period, place cells on ice to stop the reaction. Analyze the intracellular fluorescence of single cells using a flow cytometer (e.g., FL1 channel for Rhodamine 123).[21]
-
Interpretation: P-gp overexpressing resistant cells will show a lower fluorescence signal compared to sensitive cells or resistant cells treated with a P-gp inhibitor.
Protocol 2: P-gp Expression Analysis by Western Blot
This protocol quantifies the amount of P-gp protein in cell lysates.
-
Lysate Preparation: Wash cell pellets from sensitive and resistant cell lines with cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-PAGE gel (e.g., 7.5% polyacrylamide).[23][24]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp/MDR1 (e.g., clone C219) overnight at 4°C, following the manufacturer's recommended dilution.[24][25]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a CCD imager.
-
Analysis: Quantify the band intensity. Normalize the P-gp signal to a loading control (e.g., α-tubulin or GAPDH) to compare expression levels between sensitive and resistant cells.[23]
Protocol 3: ABCB1 Gene Expression by qRT-PCR
This protocol quantifies the relative mRNA expression of the ABCB1 gene, which encodes P-gp.
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize first-strand cDNA from equal amounts of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.[8]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should include: cDNA template, forward and reverse primers for ABCB1, and a SYBR Green master mix.[26] Also set up reactions for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR machine using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[26]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[8][9] The ΔCt is the difference in Ct values between ABCB1 and the housekeeping gene. The ΔΔCt is the difference between the ΔCt of the resistant sample and the ΔCt of the sensitive (calibrator) sample. The final result represents the fold change in ABCB1 expression in resistant cells relative to sensitive cells.
Section 5: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evading Pgp activity in drug-resistant cancer cells: a structural and functional study of antitubulin furan metotica compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P-glycoprotein-evading anti-tumor activity of a novel tubulin and HSP90 dual inhibitor in a non-small-cell lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. ABCB1 regulation through LRPPRC is influenced by the methylation status of the GC -100 box in its promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Is P-Glycoprotein Functionally Expressed in the Limiting Membrane of Endolysosomes? A Biochemical and Ultrastructural Study in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. origene.com [origene.com]
Validation & Comparative
Spectroscopic Data for Taltobulin Intermediate-10 Remains Elusive in Public Domain
A comprehensive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Taltobulin intermediate-10, a key building block in the synthesis of the potent anticancer agent Taltobulin (HTI-286), has yielded no specific experimental spectroscopic information in the public domain. While the existence and commercial availability of this intermediate are confirmed, detailed characterization data necessary for a comparative analysis is not readily accessible in scientific literature or patent filings.
Taltobulin is a synthetic analogue of the natural product hemiasterlin (B1673049) and functions as a powerful microtubule inhibitor, making it a compound of significant interest to researchers in oncology and drug development. Its synthesis involves a multi-step process with various intermediates, including the designated "intermediate-10."
Despite extensive searches of chemical supplier databases, scientific publications, and patent libraries, the specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. Commercial suppliers of Taltobulin and its intermediates, while listing the compound, do not provide public access to its detailed analytical characterization data.
Scientific literature on the synthesis of Taltobulin and its analogues primarily focuses on the overall synthetic strategy and the biological activity of the final compounds. The experimental sections within these publications, while outlining the synthetic steps, do not consistently provide detailed spectroscopic data for every intermediate in the reaction sequence.
Similarly, a review of patents related to the synthesis of Taltobulin and other hemiasterlin analogues did not reveal the specific NMR and MS data for intermediate-10. Patent applications often describe the synthesis in broader terms or may not include the granular characterization of every single intermediate.
This lack of publicly available spectroscopic data prevents the creation of a detailed comparative guide as originally intended. Such a guide would require quantitative data to objectively compare this compound with alternative synthetic intermediates.
For researchers and drug development professionals requiring this specific data for analytical or comparative purposes, direct inquiry with commercial suppliers or the original inventors of the synthetic route may be a necessary step. The synthesis of Taltobulin is a complex process, and it is plausible that the detailed characterization data for its intermediates remains proprietary or unpublished.
Taltobulin Synthesis and Mechanism of Action
The general synthetic pathway to Taltobulin involves the coupling of several complex amino acid-like fragments. The overall workflow can be conceptualized as follows:
Caption: A simplified diagram illustrating the convergent synthesis approach for Taltobulin.
Taltobulin exerts its potent anticancer effect by interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death). The signaling pathway affected by Taltobulin is central to cell division.
Caption: The signaling pathway illustrating how Taltobulin disrupts microtubule dynamics to induce apoptosis.
Due to the absence of the core spectroscopic data for this compound, a direct, data-driven comparison with alternatives is not feasible at this time. Researchers are encouraged to consult proprietary sources for this detailed information.
A Comparative Guide to the Synthetic Routes of Taltobulin
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (HTI-286), a potent synthetic analog of the natural product hemiasterlin, is a microtubule-destabilizing agent that has demonstrated significant anti-cancer activity. Its complex structure, featuring several stereocenters and unusual amino acid residues, has made it a challenging target for synthetic chemists. This guide provides a comparative overview of the two primary synthetic strategies employed for the total synthesis of Taltobulin: a convergent approach involving the sequential coupling of three key building blocks and a more recent, expeditious route centered around a four-component Ugi reaction.
At a Glance: Comparison of Synthetic Routes
| Parameter | Convergent Synthesis | Ugi-Based Synthesis |
| Longest Linear Sequence | Information not available | 10 steps[1] |
| Overall Yield | Information not available | 11%[1] |
| Key Reactions | Wittig Olefination, Peptide Coupling | Four-Component Ugi Reaction[1][2][3] |
| Stereochemical Control | Achieved through the use of chiral synthons for the building blocks.[4] | Stereochemistry is largely determined by the chirality of the starting materials used in the Ugi reaction. |
| Flexibility for Analog Synthesis | Moderate; requires synthesis of modified building blocks. | High; allows for rapid diversification by varying the four components of the Ugi reaction.[1] |
Synthetic Route 1: The Convergent Approach
The initial and more traditional approach to the synthesis of Taltobulin follows a convergent strategy. This method involves the independent synthesis of three key building blocks, which are then coupled in a sequential manner to construct the final tripeptide-like structure.[4]
A crucial step in this route is the establishment of the E-double bond in one of the building blocks, which is typically achieved through a Wittig olefination reaction. The stereochemistry of the final molecule is meticulously controlled by using enantiomerically pure starting materials for the synthesis of each building block.[4] A variation of this route has been reported that utilizes a racemic intermediate, followed by the separation of the resulting diastereomers via high-performance liquid chromatography (HPLC). However, this is generally considered a less efficient approach for large-scale synthesis.[4]
Experimental Protocol: Key Steps
Wittig Olefination:
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide. In the context of Taltobulin synthesis, this reaction is employed to create the E-alkene moiety in one of the key fragments.
-
General Procedure: To a solution of the appropriate phosphonium (B103445) salt in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) at -78 °C is added a strong base, typically n-butyllithium. The resulting ylide is then treated with the aldehyde precursor. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The product is then isolated and purified using standard chromatographic techniques. The E/Z selectivity of the reaction is influenced by the nature of the ylide and the reaction conditions.
Peptide Coupling:
The assembly of the Taltobulin backbone is accomplished through standard peptide coupling reactions, joining the three pre-synthesized building blocks.
-
General Procedure: To a solution of the carboxylic acid fragment and the amine fragment in a suitable solvent like dimethylformamide (DMF) are added a coupling agent and a base. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the base is typically N,N-diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion. The desired coupled product is then isolated and purified.
References
Taltobulin (HTI-286) vs. Paclitaxel: A Comparative Guide for Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Taltobulin (HTI-286) and paclitaxel (B517696), with a focus on their efficacy in multidrug-resistant (MDR) cancer cell lines. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Taltobulin (HTI-286) is a synthetic analog of the marine natural product hemiasterlin, functioning as a potent microtubule depolymerizing agent.[1] In contrast, paclitaxel is a well-established microtubule stabilizing agent. A key differentiator is Taltobulin's ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism of resistance to paclitaxel.[2][3] Preclinical data indicates that Taltobulin exhibits greater potency than paclitaxel across a range of tumor cell lines and maintains its activity in cell lines resistant to paclitaxel due to P-gp overexpression.[4][1] Both agents ultimately induce mitotic arrest and apoptosis, though their upstream mechanisms of action on microtubule dynamics are opposing.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for Taltobulin (HTI-286) and paclitaxel in various human cancer cell lines, including those with acquired multidrug resistance.
Table 1: IC50 Values in a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Taltobulin (HTI-286) IC50 (nM) | Paclitaxel IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 | - |
| 1A9 | Ovarian | 0.6 ± 0.1 | - |
| HCT-15 | Colon (P-gp overexpressing) | 1.5 ± 0.6 | - |
| DLD-1 | Colon (P-gp overexpressing) | 1.1 ± 0.4 | - |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 | - |
| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 | - |
| MX-1W | Breast | 1.8 ± 0.6 | - |
| MCF-7 | Breast | 7.3 ± 2.3 | - |
| Average | - | 2.5 ± 2.1 | 128 ± 369 |
Data compiled from studies on 18 human tumor cell lines.[1][2]
Table 2: Comparative IC50 in Sensitive vs. Paclitaxel-Resistant Cell Lines
| Parental Cell Line | Resistant Cell Line | Resistance Mechanism | Taltobulin (HTI-286) IC50 (nM) | Paclitaxel IC50 (nM) | Fold Resistance (Paclitaxel) |
| A549 | A549-Taxol | P-gp overexpression | - | 10,000 | 512 |
| OVCAR8 | OVCAR8 PTX R | P-gp overexpression | - | 128.97 | 12.27 |
Data for A549 and A549-Taxol from[5]. Data for OVCAR8 and OVCAR8 PTX R from[6].
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Taltobulin (HTI-286) and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight at 37°C, 5% CO2.[7]
-
Treat the cells with serial dilutions of Taltobulin or paclitaxel for 72 hours.[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values from dose-response curves.
Experimental workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[9][10]
-
GTP solution (10 mM)[10]
-
Glycerol[9]
-
Test compounds (Taltobulin, Paclitaxel)
-
96-well plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.[10]
-
Prepare the tubulin polymerization mix on ice, containing tubulin, GTP (final concentration 1 mM), and glycerol (B35011) (final concentration 10%).[9]
-
Pipette 10 µL of the test compounds (or controls) into a pre-warmed 96-well plate.[11]
-
Initiate polymerization by adding 90 µL of the cold tubulin polymerization mix to each well.[11]
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[9]
-
Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes.[9][11]
-
Analyze the rate and extent of polymerization from the resulting curves. Paclitaxel is expected to enhance polymerization, while Taltobulin will inhibit it.[4][9]
Workflow for the in vitro tubulin polymerization assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Treat cells with Taltobulin or paclitaxel for the desired time.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Lyse 1-2 x 10⁶ treated and untreated cells in chilled Lysis Buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-200 µg of protein from each lysate.
-
Add Reaction Buffer to each well.
-
Add the caspase-3 substrate to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for pNA) or fluorescence. The signal is proportional to the caspase-3 activity.
Signaling Pathways and Mechanisms of Action
Taltobulin and paclitaxel both disrupt microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. However, their primary mechanisms differ fundamentally.
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting and stabilizing their polymerization.[8] This hyper-stabilization suppresses the dynamic instability of microtubules, which is essential for mitotic spindle formation, leading to mitotic arrest. This arrest can then trigger the intrinsic apoptotic pathway, often involving the phosphorylation of Bcl-2, an increase in the Bax/Bcl-2 ratio, and the activation of caspase-9 and the executioner caspase-3.[8][12]
Taltobulin (HTI-286) , in contrast, inhibits tubulin polymerization, leading to microtubule depolymerization.[4][1] This disruption of the microtubule network also results in G2/M arrest and the induction of apoptosis.[4][1] While the specific upstream signaling from Taltobulin-induced microtubule disruption to apoptosis is less characterized than for paclitaxel, it ultimately converges on the activation of apoptotic pathways.
The most significant difference in their mechanism of action in the context of MDR is Taltobulin's ability to evade efflux by P-glycoprotein (P-gp).[2][3] P-gp is a major contributor to paclitaxel resistance, actively pumping the drug out of cancer cells.[5][6] Taltobulin's poor interaction with P-gp allows it to accumulate in resistant cells and exert its cytotoxic effects.[4][1]
Comparative mechanisms of action and resistance for Taltobulin and Paclitaxel.
Convergent apoptotic signaling pathway for Taltobulin and Paclitaxel.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Taltobulin, Vinca Alkaloids, and Taxanes in Microtubule-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of three classes of microtubule-targeting agents: the novel investigational drug Taltobulin, the widely-used vinca (B1221190) alkaloids, and the cornerstone chemotherapeutics, taxanes. By examining their distinct effects on microtubule dynamics, cytotoxicity, and the underlying structural changes in tubulin, this document aims to provide a comprehensive resource for researchers in oncology and drug development.
Introduction to Microtubule-Targeting Agents
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for various cellular processes, most notably the formation and function of the mitotic spindle during cell division. Disruption of this delicate microtubule dynamism is a clinically validated and highly effective strategy in cancer chemotherapy. This guide focuses on three key players in this field:
-
Taltobulin (HTI-286): A synthetic analog of the marine natural product hemiasterlin, Taltobulin is a potent microtubule destabilizer currently under investigation. It has shown promise in overcoming multidrug resistance.
-
Vinca Alkaloids (e.g., Vincristine (B1662923), Vinblastine): Derived from the Madagascar periwinkle, these are classic microtubule-destabilizing agents that have been in clinical use for decades.
-
Taxanes (e.g., Paclitaxel (B517696), Docetaxel): A class of microtubule-stabilizing agents originally isolated from the Pacific yew tree, taxanes are among the most successful anticancer drugs ever developed.
Mechanism of Action: A Tale of Two Opposing Forces
At the heart of their anticancer activity lies the profound and opposing effects these compounds exert on microtubule dynamics. While both vinca alkaloids and Taltobulin act as microtubule destabilizers, taxanes function as stabilizers.
Taltobulin and Vinca Alkaloids: Inhibitors of Microtubule Polymerization
Taltobulin and the vinca alkaloids share a common overarching mechanism: they inhibit the polymerization of tubulin into microtubules.[1][2] They bind to β-tubulin, preventing the formation of new microtubules and leading to the disassembly of existing ones.[3] This disruption of the microtubule network leads to the arrest of cells in the M-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1][2]
Taltobulin is reported to bind to a region of the tubulin heterodimer near the vinca binding site. Both classes of drugs are known to induce a curved conformation in tubulin dimers, which is incompatible with the straight lattice structure of a stable microtubule.[4] This induced curvature is believed to be a key factor in their ability to prevent microtubule elongation and promote disassembly.
Taxanes: Promoters of Aberrant Microtubule Stabilization
In stark contrast to the destabilizing effects of Taltobulin and vinca alkaloids, taxanes promote the polymerization of tubulin and stabilize existing microtubules.[5][6] They bind to a distinct site on the β-tubulin subunit, a pocket that is more accessible in the assembled microtubule.[7] This binding locks the tubulin molecule in a "straight" conformation, which is favorable for microtubule formation. The resulting microtubules are abnormally stable and resistant to depolymerization.[6] This suppression of microtubule dynamics is equally detrimental to dividing cells, leading to mitotic arrest and apoptosis.[5]
Quantitative Comparison of Cytotoxicity
The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for Taltobulin, vincristine (a vinca alkaloid), and paclitaxel (a taxane) across various human cancer cell lines.
| Cell Line | Cancer Type | Taltobulin (HTI-286) IC50 (nM) | Vincristine IC50 (nM) | Paclitaxel (Taxol) IC50 (nM) |
| Various | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | ~2.5 (average) [1] | - | - |
| MCF-7 | Breast Cancer | - | ~239.51 (µM to nM conversion needed)[8] | ~64.46 (µM to nM conversion needed)[8] |
| A549 | Non-Small Cell Lung Cancer | - | - | ~2.5 - 7.5[9] |
| OVCAR-3 | Ovarian Cancer | - | - | ~0.7 - 1.8[10] |
| CAOV-3 | Ovarian Cancer | - | - | ~0.7 - 1.8[10] |
Note: IC50 values can vary significantly based on the specific cell line, experimental conditions (e.g., drug exposure time), and the assay used. The data presented here is a compilation from multiple sources and should be considered representative rather than a direct head-to-head comparison under identical conditions.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of Taltobulin, vinca alkaloids, and taxanes on microtubule dynamics.
Figure 1: Opposing effects on microtubule dynamics.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed protocols for key experimental assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering (turbidity), which is proportional to the mass of the microtubule polymer.
Principle:
Microtubule polymerization can be monitored by measuring the change in absorbance at 340 nm over time in a temperature-controlled spectrophotometer. Inhibitors of polymerization will decrease the rate and extent of this absorbance increase, while stabilizers will enhance it.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (Taltobulin, vinca alkaloid, taxane) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, half-area, clear bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound at 10X the final desired concentration in General Tubulin Buffer.
-
On ice, prepare a tubulin polymerization mix by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Add purified tubulin to a final concentration of 3 mg/mL. Keep this mix on ice.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the 10X test compound solution (or vehicle control) to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of the test compound.
-
Analyze the kinetic parameters of the polymerization curves, including the lag time (nucleation phase), the maximum rate of polymerization (Vmax, elongation phase), and the plateau (steady-state).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (Taltobulin, vinca alkaloid, taxane)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a well containing only medium.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Immunofluorescence Microscopy for Microtubule Imaging
This technique allows for the direct visualization of the effects of microtubule-targeting agents on the cellular microtubule network.
Principle:
Cells are treated with the drug, fixed, and then permeabilized to allow for the entry of antibodies. A primary antibody specific to tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization with a fluorescence microscope.
Materials:
-
Human cancer cell lines cultured on glass coverslips
-
Test compounds (Taltobulin, vinca alkaloid, taxane)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Drug Treatment:
-
Plate cells on sterile glass coverslips in a petri dish and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature (for paraformaldehyde) or -20°C (for methanol).
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Signaling Pathways and Logical Relationships
The disruption of microtubule dynamics by these agents triggers a cascade of cellular events, primarily centered around the mitotic checkpoint, which ultimately leads to apoptosis.
Figure 2: Cellular response to microtubule disruption.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the initial characterization of a novel microtubule-targeting agent.
Figure 3: Workflow for characterizing microtubule inhibitors.
Conclusion
Taltobulin, vinca alkaloids, and taxanes, despite all targeting tubulin, exhibit fundamentally different mechanisms of action that converge on the disruption of microtubule dynamics, leading to mitotic arrest and cancer cell death. Taltobulin and vinca alkaloids act as microtubule destabilizers by inhibiting tubulin polymerization, while taxanes are unique in their ability to stabilize microtubules, preventing their essential dynamic behavior. The choice of a particular microtubule-targeting agent in a clinical or research setting depends on a variety of factors, including the cancer type, the expression of resistance mechanisms, and the desired therapeutic window. The detailed experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for the continued investigation and development of this critical class of anticancer drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. The high-resolution X-ray structure of vinca-domain inhibitors of microtubules provides a rational approach for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spirals and paracrystals induced by Vinca alkaloids: evidence that microtubule-associated proteins act as polycations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Taltobulin and its Analogues as Potent Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Taltobulin (formerly known as HTI-286 or SPA-110) and its analogues, focusing on their structure-activity relationships (SAR) as potent inhibitors of tubulin polymerization and cytotoxic agents. Taltobulin, a synthetic analogue of the marine natural product hemiasterlin (B1673049), has shown significant promise in preclinical and clinical studies as an anticancer agent.[1] Understanding the SAR of this class of compounds is crucial for the rational design of new, more effective, and safer therapeutic agents.
Comparative Biological Activity of Taltobulin and its Analogues
Taltobulin and its analogues are tripeptide-like molecules that exert their potent anticancer effects by inhibiting tubulin polymerization, leading to disruption of the microtubule network, mitotic arrest, and subsequent apoptosis.[2][3] The core structure of these compounds is derived from hemiasterlin, which is composed of three amino acid residues designated as A, B, and C. Modifications at each of these positions have been extensively studied to elucidate the structural requirements for optimal activity.
Antiproliferative Activity
The cytotoxic potential of Taltobulin and its analogues has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. Taltobulin itself exhibits remarkable potency, with an average IC50 of 2.5 nM across 18 different human tumor cell lines.[3][4]
| Compound/Analogue | Modification Highlights | Cell Line | Antiproliferative IC50 (nM) | Reference |
| Taltobulin (HTI-286/SPA-110) | Phenyl group in A-segment | Average of 18 cell lines | 2.5 ± 2.1 | [3][4] |
| Leukemia (CCRF-CEM) | 0.2 ± 0.03 | MedChemExpress Data | ||
| Ovarian (1A9) | 0.6 ± 0.1 | MedChemExpress Data | ||
| NSCLC (A549) | 1.1 ± 0.5 | MedChemExpress Data | ||
| Breast (MCF-7) | 7.3 ± 2.3 | MedChemExpress Data | ||
| Hemiasterlin | Indole (B1671886) group in A-segment | L1210 Murine Leukemia | ~10 | [5] |
| Analogue with meta-substituted phenyl in A-segment | Introduction of substituents on the phenyl ring of the A-segment | KB cells | Comparable to Taltobulin | [6] |
| N-16-acetylhemiasterlin | Acetylation of the N-terminus of the A-segment | L1210 Murine Leukemia | >1000 | [5] |
| Hemiasterlin methyl ester | Esterification of the C-terminal carboxylic acid | L1210 Murine Leukemia | ~100 | [5] |
Tubulin Polymerization Inhibition
The primary mechanism of action for Taltobulin and its analogues is the inhibition of tubulin polymerization. The potency of these compounds in inhibiting purified tubulin assembly is a key indicator of their on-target activity.
| Compound/Analogue | Modification Highlights | Tubulin Polymerization IC50 (µM) | Reference |
| Taltobulin (HTI-286) | Phenyl group in A-segment | Potent inhibitor (quantitative value not specified in provided abstracts) | [2][3] |
| Hemiasterlin | Indole group in A-segment | Potent inhibitor (quantitative value not specified in provided abstracts) | [5] |
| Analogues with meta-substituted phenyl in A-segment | Introduction of substituents on the phenyl ring of the A-segment | Comparable to Taltobulin | [6] |
| Various Hemiasterlin Analogues | Modifications on A, B, and C segments | IC50 values ranging from <1 to >100 µM | [7] |
Structure-Activity Relationship (SAR) Insights
The accumulated data from various analogues of hemiasterlin and Taltobulin have provided key insights into the structural features essential for their biological activity.
-
The A-Segment: The N-terminal amino acid residue is critical for potency. The replacement of the indole ring of hemiasterlin with a phenyl group, as in Taltobulin, maintains high potency.[2] Furthermore, substitutions at the meta position of this phenyl ring are well-tolerated and can lead to compounds with activity comparable to Taltobulin.[6] However, modifications such as acetylation of the N-terminus drastically reduce activity.[5]
-
The B-Segment: The central amino acid residue's structure is also crucial. The specific stereochemistry and bulky side chains in this position are thought to be important for the correct conformational presentation of the molecule for binding to tubulin.
-
The C-Segment: The C-terminal portion of the molecule, which contains a carboxylic acid group, is sensitive to modification. Esterification of this group, for instance, leads to a significant decrease in cytotoxic activity, highlighting the importance of the free carboxylic acid for potent biological effects.[5]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the antiproliferative activity of the compounds by measuring the total cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid.
-
Solubilization: Air-dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Fluorescence-Based Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin in a cell-free system.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer containing GTP and a fluorescent reporter (e.g., DAPI), which preferentially binds to polymerized microtubules, resulting in increased fluorescence.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity over time to obtain polymerization curves. The IC50 value is determined by plotting the percentage of inhibition of tubulin polymerization against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
Experimental Workflow for Cytotoxicity and Tubulin Polymerization Assays
Signaling Pathway of Taltobulin-Induced Apoptosis
Taltobulin, by inhibiting tubulin polymerization, disrupts the formation and function of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle. If the cell is unable to satisfy the checkpoint and proceed with mitosis, it ultimately undergoes programmed cell death (apoptosis) through the intrinsic pathway.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Taltobulin at the Tubulin Vinca Domain: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Taltobulin's binding to the vinca (B1221190) domain of tubulin, its mechanism of action, and its performance against other vinca domain binders. Taltobulin (HTI-286), a synthetic analog of the marine natural product hemiasterlin (B1673049), is a potent antimitotic agent that has shown promise in overcoming multidrug resistance.[1][2][3] This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes associated cellular pathways and experimental workflows.
Performance Comparison: Taltobulin vs. Other Vinca Domain Binders
Taltobulin distinguishes itself from classic vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706), as well as other natural product inhibitors such as dolastatin 10, through its potent activity and ability to circumvent P-glycoprotein-mediated drug resistance.[1]
Binding Affinity to Tubulin
Taltobulin and its related compounds bind to the vinca domain on β-tubulin, interfering with microtubule dynamics. While direct comparative studies providing a comprehensive set of dissociation constants (Kd) are limited, available data and related findings allow for an initial assessment of binding affinities.
| Compound | Reported Dissociation Constant (Kd) | Method | Source |
| Taltobulin (HTI-286) | ~21.6 µM (inferred) | Photoaffinity Labeling | [1] |
| Vinblastine | High Affinity: 0.54 µM, Low Affinity: 14 µM | Photoaffinity Labeling | [4] |
| Dolastatin 10 Analog (D5) | 29.4 ± 6 µM | Not Specified | [5] |
| Catharanthine (B190766) | 2.8 ± 0.4 x 10³ M⁻¹ (Ka) | Fluorescence Perturbation | [6] |
Note: The Kd for Taltobulin is inferred from a study on its photoaffinity probe, which had a Kd of 3.6 µM and was stated to be 6-fold higher in affinity than Taltobulin itself.[1] The binding of vinca alkaloids is complex and can be influenced by experimental conditions.[7][8]
Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Taltobulin demonstrates potent cytotoxicity across a broad range of cancer cell lines, often in the nanomolar range.
| Compound | Cell Line | Cancer Type | IC50 | Source |
| Taltobulin (HTI-286) | Average of 18 cell lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 nM | [1] |
| 3 hepatic tumor cell lines | Hepatocellular Carcinoma | ~2 nM | [9] | |
| Vincristine | MCF-7 | Breast Adenocarcinoma | 7.371 nM | [10] |
| A2780 | Ovarian Cancer | Not specified, but higher than Vinblastine | [11] | |
| MCF-7 | Breast Adenocarcinoma | 239.51 µmol/mL | [12] | |
| Vinblastine | MCF-7 | Breast Adenocarcinoma | 0.68 nmol/l | [13] |
| A2780 | Ovarian Cancer | 3.92–5.39 nM | [11] | |
| MCF-7 | Breast Adenocarcinoma | 1.72–3.13 nM | [11] | |
| HCT116 (sensitive) | Colon Carcinoma | avg. 6.1 nM | [14] | |
| HCT116/VM46 (resistant) | Colon Carcinoma | >100-fold higher than sensitive | [14] | |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 nM | [15] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 nM | [15] | |
| DU-145 | Prostate Cancer | 0.5 nM | [15] | |
| L1210 | Murine Leukemia | 0.5 nM | [16] | |
| HT-29 | Colon Adenocarcinoma | 0.06 nM | [17] | |
| MCF7 | Breast Adenocarcinoma | 0.03 nM | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize vinca domain binders.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (e.g., Taltobulin) and controls (e.g., Paclitaxel as a polymerization enhancer, Vinblastine as an inhibitor)
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
Add purified tubulin to the mix to a final concentration of 3 mg/mL.
-
Pipette 10 µL of 10x concentrated test compound or control into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization is determined from the slope of the linear phase, and the extent of polymerization is the plateau of the curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to tubulin.
Materials:
-
Purified tubulin
-
Radiolabeled vinca domain ligand (e.g., [³H]vinblastine)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing purified tubulin (3-20 µg), a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 and subsequently the Ki (inhibitory constant).
Visualizations
Signaling Pathway of Taltobulin-Induced Apoptosis
Disruption of microtubule dynamics by Taltobulin leads to mitotic arrest and subsequent activation of apoptotic signaling pathways.
Caption: Taltobulin-induced apoptosis pathway.
Experimental Workflow for Screening Tubulin Polymerization Inhibitors
A typical workflow for identifying and characterizing novel tubulin polymerization inhibitors.
Caption: Workflow for tubulin inhibitor screening.
Taltobulin as an Antibody-Drug Conjugate (ADC) Payload
Taltobulin's high potency makes it an attractive payload for ADCs, enabling targeted delivery to cancer cells.
Caption: Mechanism of a Taltobulin-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic dolastatin 10 analogue suppresses microtubule dynamics, inhibits cell proliferation, and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmamol.web.uah.es [farmamol.web.uah.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pp.bme.hu [pp.bme.hu]
- 12. brieflands.com [brieflands.com]
- 13. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Potency of Taltobulin and Hemiasterlin
For Immediate Release
Pearl River, NY – In the landscape of anticancer drug development, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparison of the cytotoxic activities of two such agents: Taltobulin (formerly known as HTI-286 or SPA-110) and its natural precursor, hemiasterlin (B1673049). Taltobulin is a synthetic analogue of hemiasterlin, a potent antimitotic tripeptide originally isolated from marine sponges. Both compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.
Executive Summary
Taltobulin and hemiasterlin are highly potent cytotoxic agents with activity in the nanomolar and sub-nanomolar range against a broad spectrum of cancer cell lines. While both compounds share a common mechanism of action, available data suggests nuances in their cytotoxic potency. Taltobulin has demonstrated a mean IC50 value of 2.5 nM across a panel of 18 human tumor cell lines.[1] In a study focused on hepatic tumor cells, Taltobulin showed a mean IC50 of 2 nM.[2] Hemiasterlin is consistently described as having sub-nanomolar potency. One direct comparison indicated that hemiasterlin's cytotoxicity was approximately an order of magnitude greater than that of taltobulin. However, another study reported that a synthetic analogue of hemiasterlin, also identified as Taltobulin, exhibited more potent in vitro cytotoxicity than the natural compound. This highlights the importance of considering the specific cell lines and experimental conditions when comparing the potencies of these two compounds.
Data Presentation: Cytotoxicity Comparison
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Taltobulin | 18-Cell Line Panel (Mean) | Various | 2.5 | [1] |
| Hepatic Tumor Cell Lines (Mean) | Liver Cancer | 2.0 | [2] | |
| Hemiasterlin | Various | Various | Sub-nanomolar | [3] |
Note: The term "sub-nanomolar" indicates an IC50 value of less than 1 nM. The lack of specific IC50 values for hemiasterlin across a broad, standardized panel limits a direct quantitative comparison in this format.
Mechanism of Action: Targeting Microtubule Dynamics
Both Taltobulin and hemiasterlin are classified as antimitotic agents.[1][3] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds prevent cancer cells from successfully completing mitosis, ultimately leading to programmed cell death (apoptosis).
Caption: Signaling pathway of Taltobulin and Hemiasterlin.
Experimental Protocols
The cytotoxic effects of Taltobulin and hemiasterlin are typically evaluated using in vitro cell viability assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of Taltobulin or hemiasterlin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 510-565 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance readings.
Caption: Workflow of MTT and SRB cytotoxicity assays.
Conclusion
Both Taltobulin and hemiasterlin are highly effective cytotoxic agents that function by disrupting microtubule formation. The available data indicates that both compounds exhibit potent anticancer activity at low nanomolar to sub-nanomolar concentrations. While Taltobulin, as a synthetic compound, may offer advantages in terms of supply and scalability for clinical development, the intrinsic potency of the natural product hemiasterlin remains a benchmark. The conflicting reports on their relative potency underscore the need for further direct comparative studies across a standardized panel of cancer cell lines to definitively establish their therapeutic potential. Researchers and drug development professionals should consider the specific cancer type and cellular context when evaluating the suitability of these promising antimitotic agents.
References
Taltobulin intermediate-10 versus other intermediates in the synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (HTI-286), a potent synthetic analog of the natural product hemiasterlin, is a microtubule-destabilizing agent that has demonstrated significant preclinical antitumor activity. Its complex molecular structure necessitates a multi-step synthesis, the efficiency of which is critically dependent on the performance of its key intermediates. This guide provides a comparative overview of "Taltobulin intermediate-10" and other pivotal intermediates within the convergent synthetic route to Taltobulin, offering insights into the strategic assembly of this promising anticancer agent. While direct comparative quantitative data for yields and purity of all commercially designated intermediates are not publicly available, this analysis is based on published synthetic schemes and methodologies.
The Convergent Synthesis of Taltobulin: An Overview
The synthesis of Taltobulin is achieved through a convergent approach, which involves the independent synthesis of key fragments, or building blocks, that are subsequently coupled to form the final molecule. This strategy offers advantages in terms of overall efficiency and the ability to generate analogs by modifying the individual building blocks. The primary building blocks in the synthesis of Taltobulin are designated as fragments (VI), (XV), and (XIV) in seminal literature. The final steps involve the sequential peptide coupling of these units to assemble the complete carbon skeleton of Taltobulin.
Key Intermediates and their Synthesis
The known synthetic pathway to Taltobulin can be broken down into the preparation of three key building blocks followed by their coupling.
Building Block (VI): The Phenylalanine Analog
This fragment constitutes the N-terminal amino acid analog of Taltobulin. Its stereoselective synthesis is crucial for the final compound's biological activity. A common route involves:
-
Synthesis of 3-methyl-3-phenylbutanoic acid: This is achieved by the reaction of 3,3-dimethylacrylic acid with benzene (B151609) in the presence of aluminum chloride.
-
Chiral Auxiliary-Mediated Amination: To introduce the α-amino group with the correct stereochemistry, an Evans chiral auxiliary is often employed. The carboxylic acid is converted to a mixed anhydride (B1165640) and reacted with a lithiated oxazolidinone.
-
Azide (B81097) Introduction and Reduction: The subsequent treatment with a base and an azide source, followed by reduction, yields the desired amino acid derivative, Building Block (VI).
Building Block (XV) and the Dipeptide Fragment (XVII)
Building block (XV) is a protected L-valine derivative. It is coupled with another amino acid derivative to form the dipeptide fragment (XVII).
-
Starting Materials: The synthesis typically starts from commercially available N-Boc-protected L-amino acids.
-
Peptide Coupling: Standard peptide coupling reagents are used to link the amino acid residues, forming the dipeptide.
Building Block (XIV): The Unsaturated Amino Acid Moiety
This fragment contains a crucial E-double bond, which is established via a Wittig reaction.
-
Weinreb Amide Formation and Reduction: N-Boc-N-methyl-L-valine is converted to its corresponding Weinreb amide, which is then reduced to the valinal (B13919145) (aldehyde).
-
Wittig Olefination: The valinal is reacted with a stabilized Wittig reagent, such as [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane, to stereoselectively form the E-alkenoate.
-
Deprotection: Removal of the N-Boc protecting group yields Building Block (XIV).
Final Assembly of Taltobulin
The convergent synthesis culminates in the coupling of these building blocks.
-
Coupling of (VI) and (XVII): Building block (VI) is coupled with the dipeptide fragment (XVII) using standard peptide coupling conditions (e.g., PyBOP, DIEA in CH2Cl2).
-
Deprotection and Final Coupling: The resulting intermediate is deprotected and then coupled with building block (XIV) to yield the Taltobulin precursor.
-
Hydrolysis: The final step is the hydrolysis of the ester group on the C-terminus to afford Taltobulin.
An alternative, shorter route involves coupling a racemic version of Building Block (VI) with the dipeptide (XVII) and then separating the resulting diastereomers by reverse-phase HPLC.
Experimental Protocols
Detailed experimental protocols for the synthesis of Taltobulin and its intermediates are often proprietary or described within the context of scientific publications. Researchers should refer to the primary literature for specific reaction conditions, including stoichiometries, solvents, temperatures, and purification methods. A key publication outlining the synthesis is found in Cancer Research, 2003, 63(8), 1838-45.
Visualizing the Synthetic and Signaling Pathways
To aid in the understanding of Taltobulin's synthesis and mechanism of action, the following diagrams have been generated.
Synthetic Workflow
Caption: Convergent synthetic workflow for Taltobulin.
Taltobulin's Mechanism of Action and Resistance Pathway
Taltobulin exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1] However, resistance can emerge. Recent studies have shown that Fibroblast Growth Factor 1 (FGF1) can protect breast cancer cells from Taltobulin-induced cytotoxicity by activating pro-survival signaling pathways.
Caption: Taltobulin's mechanism and a key resistance pathway.
Conclusion
The convergent synthesis of Taltobulin provides a robust platform for the production of this potent antimitotic agent. While a direct quantitative comparison of commercially available, numbered intermediates like "this compound" is not publicly documented, an understanding of the synthesis of the core building blocks—(VI), (XV), and (XIV)—is essential for optimizing the overall synthetic efficiency. The provided workflows and pathway diagrams offer a clear, visual guide for researchers in the field of drug development and oncology, highlighting both the elegant synthetic strategy for Taltobulin and the critical signaling pathways that govern its efficacy and potential resistance mechanisms. Further research into optimizing the synthesis of each intermediate and overcoming resistance pathways will be crucial for the clinical advancement of Taltobulin and related compounds.
References
Validating the Antimitotic Activity of Newly Synthesized Taltobulin: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the antimitotic activity of Taltobulin (HTI-286), a novel synthetic analog of the marine natural product hemiasterlin. Designed for researchers, scientists, and drug development professionals, this document objectively compares Taltobulin's performance against established antimitotic agents—Paclitaxel, Vincristine, and Combretastatin A-4—supported by experimental data.
Abstract
Taltobulin has emerged as a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxic activity across a broad range of cancer cell lines, including those exhibiting multidrug resistance. This guide details the experimental validation of its antimitotic properties, presenting comparative data on its efficacy and mechanism of action. Detailed protocols for key assays are provided to ensure reproducibility, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.
Mechanism of Action: Targeting Microtubule Dynamics
Taltobulin exerts its antimitotic effect by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] Microtubules are critical components of the cytoskeleton, playing a pivotal role in the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, Taltobulin induces mitotic arrest, leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][2] Its proposed binding site is near the Vinca alkaloid site on β-tubulin.
In contrast, other microtubule-targeting agents operate through different mechanisms. Vinca alkaloids, such as Vincristine, also inhibit tubulin polymerization.[1] Taxanes, like Paclitaxel, have an opposing effect; they promote and stabilize microtubule polymerization, leading to the formation of non-functional microtubule bundles and subsequent mitotic arrest.[3] Combretastatin A-4, similar to Taltobulin and Vincristine, is a tubulin polymerization inhibitor that binds to the colchicine (B1669291) site.[3][4]
Caption: Mechanism of action of Taltobulin and comparative agents.
Comparative Performance Analysis
The following sections present a quantitative comparison of Taltobulin's performance against Paclitaxel, Vincristine, and Combretastatin A-4.
In Vitro Cytotoxicity
A comparative study evaluated the cytotoxic activity of Taltobulin and Paclitaxel across a panel of 18 human tumor cell lines. The results, summarized in Table 1, demonstrate that Taltobulin is significantly more potent than Paclitaxel in all cell lines tested.[1] The mean IC50 for Taltobulin was 2.5 ± 2.1 nM, while the mean IC50 for Paclitaxel was 128 ± 369 nM.[1]
Table 1: Comparative Cytotoxicity (IC50, nM) of Taltobulin and Paclitaxel in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | Taltobulin (nM) | Paclitaxel (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 | 2.8 ± 0.6 |
| HL-60(TB) | Leukemia | 0.3 ± 0.02 | 2.2 ± 0.2 |
| K-562 | Leukemia | 1.3 ± 0.4 | 14 ± 4 |
| MOLT-4 | Leukemia | 0.3 ± 0.03 | 2.1 ± 0.3 |
| RPMI-8226 | Leukemia | 1.4 ± 0.2 | 12 ± 1 |
| SR | Leukemia | 0.4 ± 0.1 | 3.1 ± 0.5 |
| OVCAR-3 | Ovarian Cancer | 1.6 ± 0.3 | 16 ± 2 |
| 1A9 | Ovarian Cancer | 0.6 ± 0.1 | 4.6 ± 0.8 |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 | 6.2 ± 1.5 |
| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 | >1000 |
| MCF7 | Breast Cancer | 1.8 ± 0.6 | 14 ± 3 |
| MDA-MB-231 | Breast Cancer | 2.1 ± 0.7 | 18 ± 5 |
| MDA-MB-435 | Breast Cancer | 1.7 ± 0.3 | 15 ± 4 |
| HCT-116 | Colon Cancer | 1.5 ± 0.2 | 11 ± 2 |
| HT29 | Colon Cancer | 1.9 ± 0.4 | 16 ± 3 |
| A375 | Melanoma | 2.3 ± 0.5 | 20 ± 6 |
| LOX IMVI | Melanoma | 1.8 ± 0.4 | 13 ± 2 |
| SK-MEL-2 | Melanoma | 1.6 ± 0.3 | 12 ± 2 |
Note: Data represents the mean ± SD from at least three independent experiments.
Direct comparative IC50 data for Taltobulin against Vincristine and Combretastatin A-4 from the same study is not available. However, separate studies have reported IC50 values for these compounds against various cell lines, as shown in Table 2. It is important to note that these values are not directly comparable due to different experimental conditions.
Table 2: Reported IC50 Values for Vincristine and Combretastatin A-4 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Vincristine | A549 | Non-Small Cell Lung | Not specified | [5] |
| Combretastatin A-4 | A549 | Non-Small Cell Lung | 1.8 ± 0.6 µM | |
| Combretastatin A-4 | 1A9 | Ovarian Cancer | 3.6 nM |
Inhibition of Tubulin Polymerization
The direct effect of Taltobulin on microtubule formation was assessed using a cell-free tubulin polymerization assay. Taltobulin demonstrated potent inhibition of tubulin polymerization in a manner comparable to Vincristine.[1] At a concentration of 0.1 µM, Taltobulin and Vincristine inhibited tubulin polymerization by 41% and 30%, respectively.[1] At 1 µM, both compounds completely inhibited microtubule formation.[1] In contrast, Paclitaxel would be expected to enhance tubulin polymerization in such an assay.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of these findings.
Cell Viability Assay (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Drug Treatment: The following day, cells are treated with serial dilutions of Taltobulin, Paclitaxel, Vincristine, or Combretastatin A-4 for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration.
Tubulin Polymerization Assay
Methodology:
-
Reaction Setup: Purified bovine brain tubulin (2 mg/mL) is mixed with GTP in a polymerization buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA) on ice.
-
Compound Addition: Taltobulin or a control compound is added to the tubulin solution.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time.
Cell Cycle Analysis by Flow Cytometry
Methodology:
-
Cell Treatment: Cells are treated with Taltobulin or control drugs at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Immunofluorescence Microscopy of Mitotic Spindles
Caption: Workflow for immunofluorescence microscopy of mitotic spindles.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compounds for an appropriate duration (e.g., 16-24 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
DNA Staining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: The morphology of the mitotic spindles is visualized using a fluorescence microscope.
Conclusion
The experimental data presented in this guide validate the potent antimitotic activity of the newly synthesized Taltobulin. Its ability to inhibit tubulin polymerization at nanomolar concentrations, leading to mitotic arrest and apoptosis, positions it as a promising candidate for further preclinical and clinical development. Notably, Taltobulin demonstrates superior cytotoxicity compared to Paclitaxel across a broad spectrum of cancer cell lines. Further head-to-head studies with other tubulin polymerization inhibitors, such as Vincristine and Combretastatin A-4, under identical experimental conditions will be beneficial for a more definitive comparative assessment. The detailed protocols provided herein offer a standardized framework for such future investigations.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Taltobulin Intermediate-10
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical intermediates like Taltobulin intermediate-10 is paramount for laboratory safety and environmental protection. As an intermediate in the synthesis of Taltobulin, a potent tubulin inhibitor used in the preparation of Antibody-Drug Conjugates (ADCs), this compound warrants careful management as a potentially hazardous and cytotoxic material[1][2][3][4][5][6][7]. Adherence to the following procedural guidelines is crucial for ensuring operational safety and proper waste management.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to work within a designated area and utilize appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Gloves | Wear double chemotherapy gloves for maximum protection. Nitrile gloves are a suitable option.[8][9] |
| Lab Coat | A lab coat should be worn to protect from spills and contamination. |
| Eye Protection | Chemical safety goggles are required to protect the eyes from splashes.[10] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use appropriate respiratory protection. |
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to contain the contamination and prevent exposure.
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill location.[8]
-
Don Appropriate PPE : Before cleaning, ensure you are wearing the full required PPE, including double gloves, a gown, and eye protection.[8]
-
Contain the Spill : For liquid spills, use absorbent pads, such as those from a chemotherapy spill kit, to cover the area. For solid spills, gently cover with damp absorbent pads to avoid creating dust.[8]
-
Clean the Area : Thoroughly clean the spill area with a detergent solution, followed by a rinse with clean water.[8]
-
Dispose of Cleanup Materials : All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.[8][10]
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal, which typically involve a certified disposal company[10].
| Waste Type | Disposal Container and Procedure |
| Solid Waste | Contaminated disposable items such as gloves, pipette tips, and weigh boats must be placed in a designated and clearly labeled hazardous waste container.[10] |
| Liquid Waste | All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids.[10] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.[10] Do not recap needles.[9] |
| Bulk Quantities | Unused or expired this compound and containers with pourable amounts are considered bulk cytotoxic waste and should be disposed of in a designated hazardous waste container, often referred to as a black RCRA (Resource Conservation and Recovery Act) container.[8][9] |
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.com [immunomart.com]
- 6. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. web.uri.edu [web.uri.edu]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Taltobulin Intermediate-10
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Taltobulin intermediate-10. As an intermediate in the synthesis of the potent tubulin inhibitor Taltobulin, a common component in Antibody-Drug Conjugates (ADCs), this compound is presumed to be cytotoxic and requires stringent handling protocols to ensure personnel safety and prevent environmental contamination.[1][2][3] Adherence to these guidelines is mandatory to minimize exposure risks.
Immediate Safety and Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, all handling procedures must be conducted within a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[4][5] Personnel must be trained in handling potent cytotoxic agents and be familiar with emergency spill procedures.[5][6][7]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Item | Specifications | Rationale |
| Gloves | Double chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated.[5] |
| Gown | Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffs. | Protects against splashes and contamination of personal clothing.[5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from potential splashes or aerosols.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation outside of a containment device. | Minimizes inhalation exposure to the potent compound.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All manipulations of solid this compound, including weighing, must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent the generation and dispersal of dust.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
-
After weighing, carefully wipe down the balance and surrounding surfaces with a suitable decontaminating solution.
2. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container.
-
All solutions should be prepared within the fume hood.
3. Transporting:
-
When moving solutions of this compound within the laboratory, use sealed, shatter-resistant secondary containers that are clearly labeled with the compound name and a "Cytotoxic" hazard symbol.
-
Transport containers should be wiped down before leaving the designated handling area.
Disposal Plan: Waste Segregation and Management
Proper segregation and disposal of all waste contaminated with this compound is crucial to prevent cross-contamination and ensure regulatory compliance.[4][5] All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[5]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Designated, clearly labeled hazardous waste container (e.g., yellow bin with a purple lid).[4][6] | Includes contaminated gloves, gowns, weigh boats, pipette tips, and any other disposable materials that have come into contact with the compound.[4] |
| Liquid Waste | Separate, sealed, and clearly labeled hazardous waste container. | Solutions containing this compound should not be mixed with other chemical waste streams unless compatibility has been confirmed.[4] |
| Sharps | Designated sharps container for hazardous chemical waste (e.g., purple-lidded sharps container).[4][6] | Includes needles, syringes, or other sharps contaminated with this compound. Do not recap needles.[5] |
All cytotoxic waste must be disposed of through an approved hazardous waste management service, typically via high-temperature incineration.[8]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.[5]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]
-
Don Appropriate PPE: Wear double gloves, a gown, eye protection, and, if necessary, respiratory protection.[5]
-
Contain and Clean the Spill:
-
For liquid spills , cover with absorbent pads from a chemotherapy spill kit.
-
For solid spills , gently cover with damp absorbent pads to avoid generating dust.[5]
-
-
Decontaminate the Area: Clean the area thoroughly with a detergent solution, followed by clean water.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 3. dam.lonza.com [dam.lonza.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 8. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
